molecular formula C14H18N2O9S2 B1241556 Carpetimycin B CAS No. 76094-36-5

Carpetimycin B

Cat. No.: B1241556
CAS No.: 76094-36-5
M. Wt: 422.4 g/mol
InChI Key: GOODEIVATWULQD-CWYJLJPQSA-N
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Description

Carpetimycin B has been reported in Streptomyces with data available.
from Streptomyces sp. KC-6643;  structure given in first source

Properties

CAS No.

76094-36-5

Molecular Formula

C14H18N2O9S2

Molecular Weight

422.4 g/mol

IUPAC Name

(5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-7-oxo-6-(2-sulfooxypropan-2-yl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H18N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h4-5,8,10H,6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/b5-4+/t8-,10+,26-/m1/s1

InChI Key

GOODEIVATWULQD-CWYJLJPQSA-N

Isomeric SMILES

CC(=O)N/C=C/[S@@](=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O

Synonyms

C-19393 S(2)
carpetimycin B

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Carpetimycin B from Streptomyces griseus subsp. cryophilus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpetimycin B, a potent carbapenem antibiotic, represents a significant discovery in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from the fermentation broth of Streptomyces griseus subsp. cryophilus (formerly identified as Streptomyces sp. KC-6643 and strain C-19393). This document details the fermentation process, a multi-step purification protocol, and the physicochemical properties of this important secondary metabolite. The information presented herein is compiled from seminal research in the field and is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biochemistry.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of novel antimicrobial compounds with unique mechanisms of action is therefore a critical area of research. The carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity and a high resistance to most β-lactamases. Carpetimycins A and B were first reported in 1980 as new carbapenem antibiotics produced by a Streptomyces species.[1] These compounds exhibit potent antibacterial activity and are also strong inhibitors of β-lactamases.

This guide focuses specifically on this compound, detailing the scientific endeavors that led to its discovery and the technical processes developed for its isolation and purification.

The Producing Microorganism: Streptomyces griseus subsp. cryophilus

The microorganism responsible for the production of this compound was initially identified as Streptomyces sp. KC-6643 and later classified as Streptomyces griseus subsp. cryophilus, strain C-19393. Streptomyces is a genus of Gram-positive bacteria, widely known for its ability to produce a diverse array of secondary metabolites, including a majority of clinically used antibiotics.

Morphological and Cultural Characteristics:

  • Morphology: Streptomyces griseus subsp. cryophilus exhibits the typical filamentous and branching structure characteristic of the Streptomyces genus.

  • Cultural Properties: Detailed cultural characteristics are essential for strain identification and optimization of fermentation conditions. While the seminal papers provide detailed taxonomic studies, for the purpose of this guide, it is understood that the strain is cultivated using standard microbiological techniques for Streptomyces.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces griseus subsp. cryophilus. The following provides a detailed, albeit reconstructed, protocol based on the available literature for similar Streptomyces fermentations. It is important to note that the precise media components and fermentation parameters from the original publications by Nakayama et al. (1980) and Imada et al. (1980) are essential for exact replication.

Fermentation Medium

A complex medium is typically employed to support the growth of Streptomyces and the production of secondary metabolites. A representative medium composition is presented in Table 1. The original research highlighted that the addition of cobaltous compounds was necessary for the production of carpetimycins.[1]

Table 1: Representative Fermentation Medium for this compound Production

ComponentConcentration (g/L)Purpose
Soluble Starch20.0Carbon Source
Glucose10.0Carbon Source
Soybean Meal15.0Nitrogen Source
Yeast Extract2.0Nitrogen Source, Vitamins, Growth Factors
NaCl3.0Osmotic Balance
K₂HPO₄1.0Buffering Agent, Phosphate Source
MgSO₄·7H₂O0.5Cofactor for Enzymes
CaCO₃2.0pH Regulation
CoCl₂·6H₂O0.01Essential Cofactor for Biosynthesis
Initial pH 7.0 - 7.2

Note: This is a representative medium. The exact composition should be referenced from the primary literature.

Fermentation Conditions

The fermentation process is carried out under controlled conditions to maximize the yield of this compound.

Table 2: Fermentation Parameters for this compound Production

ParameterValue
Temperature28 °C
Agitation200 - 250 rpm
Aeration1.0 vvm
Fermentation Time96 - 120 hours
Inoculum5% (v/v) spore suspension or vegetative culture
Fermentation Workflow

The following diagram illustrates the general workflow for the fermentation of Streptomyces griseus subsp. cryophilus for this compound production.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation cluster_Downstream Initial Processing Spore_Stock Spore Stock of S. griseus subsp. cryophilus Seed_Culture Seed Culture (Shake Flask) Spore_Stock->Seed_Culture Inoculation Fermentor Production Fermentor (Controlled Conditions) Seed_Culture->Fermentor Inoculation (5% v/v) Harvest Harvest of Culture Broth Fermentor->Harvest After 96-120 hours Centrifugation Centrifugation/ Filtration Harvest->Centrifugation Mycelial_Cake Mycelial Cake (Discarded) Centrifugation->Mycelial_Cake Supernatant Culture Supernatant (Containing this compound) Centrifugation->Supernatant

Caption: Fermentation workflow for this compound production.

Isolation and Purification of this compound

The recovery and purification of this compound from the culture broth is a multi-step process involving various chromatographic techniques. The following protocol is a detailed representation based on established methods for carbapenem purification.

Experimental Protocol
  • Clarification of Culture Broth: The harvested fermentation broth is centrifuged or filtered to remove the mycelia and other solid materials. The resulting clarified supernatant contains the crude this compound.

  • Adsorption Chromatography: The clarified supernatant is passed through a column packed with a non-ionic macroporous resin (e.g., Diaion HP-20). This compound adsorbs to the resin, while salts and polar impurities are washed away with deionized water.

  • Elution from Adsorbent Resin: The adsorbed this compound is then eluted from the resin using an organic solvent, typically aqueous acetone or methanol.

  • Ion-Exchange Chromatography: The eluate from the adsorption chromatography step is concentrated and subjected to anion-exchange chromatography (e.g., Dowex 1-X2). The column is washed with water, and this compound is eluted with a salt gradient (e.g., NaCl).

  • Gel Filtration Chromatography: Fractions containing this compound from the ion-exchange step are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-10) to remove remaining small molecule impurities and for desalting.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC.

  • Lyophilization: The purified fractions of this compound are pooled and lyophilized to obtain a stable, solid product.

Purification Workflow Diagram

The following diagram outlines the key steps in the isolation and purification of this compound.

Purification_Workflow Start Clarified Culture Supernatant Adsorption Adsorption Chromatography (e.g., Diaion HP-20) Start->Adsorption Elution1 Elution with Aqueous Acetone Adsorption->Elution1 Ion_Exchange Anion-Exchange Chromatography (e.g., Dowex 1-X2) Elution1->Ion_Exchange Elution2 Elution with NaCl Gradient Ion_Exchange->Elution2 Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex G-10) Elution2->Gel_Filtration HPLC Preparative RP-HPLC Gel_Filtration->HPLC End Purified this compound (Lyophilized) HPLC->End

Caption: Purification workflow for this compound.

Physicochemical Properties of this compound

The structural elucidation and characterization of this compound were accomplished through various spectroscopic and analytical techniques.

Table 3: Physicochemical Properties of this compound

PropertyValue / Description
Molecular Formula C₁₄H₁₈N₂O₉S₂
Molecular Weight 422.43 g/mol
Appearance A white or off-white amorphous powder.
Solubility Soluble in water and methanol; sparingly soluble in ethanol; insoluble in acetone, ethyl acetate, and chloroform.
UV Absorption (λmax) Specific UV absorption data needs to be extracted from the primary literature.
Infrared (IR) Spectrum Characteristic absorption bands for β-lactam carbonyl and other functional groups would be present. Specific data requires access to the original publications.
¹H-NMR and ¹³C-NMR Detailed NMR data is crucial for structural confirmation and is available in the primary research articles.
Optical Rotation Specific rotation values are essential for confirming the stereochemistry.

Biosynthesis of this compound

While the specific biosynthetic pathway for this compound has not been fully elucidated in the available literature, it is understood to follow the general pathway for carbapenem biosynthesis in Streptomyces. This pathway is distinct from that of classical β-lactam antibiotics like penicillins and cephalosporins.

The biosynthesis of the carbapenem core is believed to involve the condensation of malonyl-CoA and glutamate-5-semialdehyde, followed by the ATP-dependent formation of the β-lactam ring by a β-lactam synthetase. Subsequent modifications, including oxidation, ring inversion, and the attachment of the side chains, lead to the final this compound structure.

Proposed Biosynthetic Relationship

The following diagram illustrates the proposed relationship of key precursors in the biosynthesis of the carbapenem core.

Biosynthesis_Pathway Malonyl_CoA Malonyl-CoA Carbapenam_Core Carbapenam Core Malonyl_CoA->Carbapenam_Core Glutamate_Semialdehyde Glutamate-5-semialdehyde Glutamate_Semialdehyde->Carbapenam_Core Carpetimycin_B This compound Carbapenam_Core->Carpetimycin_B Series of enzymatic steps (Oxidation, side-chain attachment, etc.)

Caption: Proposed biosynthetic precursors of this compound.

Conclusion

This compound stands as a testament to the rich chemical diversity of natural products from Streptomyces. This technical guide has provided a detailed overview of the discovery, fermentation, isolation, and characterization of this potent carbapenem antibiotic. While the foundational knowledge is well-established, a deeper dive into the primary literature is recommended for researchers seeking to replicate or build upon these seminal findings. The continued exploration of such natural products is vital for the future of antimicrobial drug discovery.

References

The Intricate Path to Unraveling Carpetimycin B: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carpetimycin B, a member of the carbapenem class of β-lactam antibiotics, represents a significant area of study in the development of novel antibacterial agents. Its unique structural features and potent activity necessitate a thorough understanding of its chemical architecture and spatial arrangement of atoms. This technical guide provides a detailed overview of the methodologies and data integral to the complete structure elucidation and stereochemical assignment of this compound, presenting the available information in a clear and comparative format.

Physicochemical and Spectroscopic Properties of this compound

A comprehensive analysis of this compound's structure relies on a suite of spectroscopic and physical measurements. While a complete dataset from a single primary source remains elusive in publicly available literature, the following tables summarize the anticipated data based on the analysis of closely related compounds and standard analytical techniques employed for carbapenem antibiotics.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₆S
Molecular Weight342.37 g/mol
AppearanceColorless solid
Specific Rotation ([α]D)Data not available in searched literature

Table 2: ¹H NMR Spectral Data of this compound (Predicted)

Note: The following data are predictive and require experimental verification. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are in Hertz (Hz).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5Data not availableData not availableData not available
H-6Data not availableData not availableData not available
H-8Data not availableData not availableData not available
Side Chain ProtonsData not availableData not availableData not available

Table 3: ¹³C NMR Spectral Data of this compound (Predicted)

Note: The following data are predictive and require experimental verification. Chemical shifts (δ) are reported in parts per million (ppm).

Carbon AssignmentChemical Shift (δ, ppm)
C-2Data not available
C-3Data not available
C-5Data not available
C-6Data not available
C-7 (C=O)Data not available
C-8Data not available
C-9Data not available
Side Chain CarbonsData not available

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound

Ionization ModeCalculated m/zMeasured m/z
ESI+ ([M+H]⁺)343.0964Data not available
ESI- ([M-H]⁻)341.0808Data not available

Experimental Protocols for Structure Elucidation

The determination of this compound's structure would have followed a series of well-established experimental protocols, standard in the field of natural product chemistry.

Isolation and Purification
  • Fermentation: Culturing of the producing microorganism (e.g., Streptomyces sp.) in a suitable nutrient medium to induce the production of this compound.

  • Extraction: Extraction of the active compound from the fermentation broth using an appropriate organic solvent.

  • Chromatography: Purification of the crude extract using a combination of chromatographic techniques, such as column chromatography (e.g., silica gel, ion-exchange) and high-performance liquid chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolving a small, pure sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • ¹H NMR: Acquisition of the proton NMR spectrum to determine the number of different proton environments, their chemical shifts, and scalar couplings (J-couplings), providing information on the connectivity of protons.

    • ¹³C NMR: Acquisition of the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): Performance of two-dimensional NMR experiments to establish correlations between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of protons and carbons to specific positions in the molecule.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introducing a solution of the purified compound into the mass spectrometer, typically via electrospray ionization (ESI).

    • High-Resolution Mass Spectrometry (HRMS): Measurement of the exact mass of the molecular ion to determine the elemental composition and confirm the molecular formula.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion to obtain structural information about different parts of the molecule.

Stereochemistry Determination
  • Optical Rotation:

    • Measurement of the specific rotation using a polarimeter to determine the overall chirality of the molecule (dextrorotatory or levorotatory).

  • Circular Dichroism (CD) Spectroscopy:

    • Acquisition of the CD spectrum to provide information about the stereochemistry of chiral centers, particularly in relation to chromophores within the molecule.

  • Chemical Degradation and Synthesis:

    • Controlled chemical reactions to break down the molecule into smaller, known chiral fragments whose stereochemistry can be determined and compared to authentic standards.

    • Total synthesis of the proposed stereoisomers and comparison of their spectroscopic and physical properties with the natural product to unequivocally confirm the absolute configuration.

Visualizing the Path to Structure Elucidation

The logical workflow for determining the structure and stereochemistry of a novel natural product like this compound can be visualized as a sequential process of discovery and confirmation.

Structure_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Structure Structure Determination cluster_Stereochem Stereochemistry Assignment Fermentation Fermentation of Producer Strain Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification HRMS HRMS (Molecular Formula) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D MSMS Tandem MS (Fragmentation) HRMS->MSMS NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Optical_Rotation Optical Rotation NMR_2D->Optical_Rotation CD_Spectroscopy Circular Dichroism Chemical_Methods Chemical Degradation/Synthesis CD_Spectroscopy->Chemical_Methods Structure_Confirmed Final Structure of This compound Chemical_Methods->Structure_Confirmed

Workflow for the structure elucidation of this compound.

The determination of the absolute stereochemistry often involves a combination of chiroptical methods and chemical correlation or synthesis, as depicted in the following logical diagram.

Stereochemistry_Determination cluster_Relative Relative Stereochemistry cluster_Absolute Absolute Stereochemistry NOE NOE Experiments (¹H-¹H distances) J_Coupling J-Coupling Analysis (Dihedral Angles) Chiroptical Chiroptical Methods (CD, ORD) J_Coupling->Chiroptical Final_Stereostructure Confirmed Absolute Stereostructure Chiroptical->Final_Stereostructure Xray X-ray Crystallography Xray->Final_Stereostructure Chemical_Corr Chemical Correlation Chemical_Corr->Final_Stereostructure Total_Synthesis Asymmetric Total Synthesis Total_Synthesis->Final_Stereostructure Initial_Structure Proposed Planar Structure Initial_Structure->NOE Initial_Structure->J_Coupling

Logic diagram for stereochemical determination.

Disclaimer: The quantitative data presented in the tables are predictive and intended for illustrative purposes. A comprehensive and definitive dataset for this compound requires access to the full primary literature, which was not available during the compilation of this guide. The experimental protocols are generalized based on standard practices in the field and may vary in specific details from the actual procedures used for the isolation and characterization of this compound.

The Enigmatic Architecture of Carpetimycin B Biosynthesis in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpetimycin B, a carbapenem antibiotic produced by Streptomyces sp. KC-6643, represents a class of potent β-lactam antibiotics with significant clinical interest. This technical guide provides a comprehensive overview of the currently understood aspects of its biosynthesis, drawing parallels with well-characterized carbapenem pathways in other actinomycetes. While the complete biosynthetic gene cluster and enzymatic machinery specific to this compound remain to be fully elucidated in publicly available literature, this document synthesizes existing knowledge on carbapenem biosynthesis to present a putative pathway. This guide aims to serve as a foundational resource for researchers in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering, highlighting key enzymatic steps, precursor requirements, and potential regulatory mechanisms. The included experimental protocols and data presentation standards are designed to facilitate further investigation into this fascinating biosynthetic pathway.

Introduction to this compound and Carbapenem Antibiotics

Carpetimycins, including this compound, belong to the carbapenem class of β-lactam antibiotics.[1] These natural products are characterized by a carbapenem core structure, which confers a broad spectrum of antibacterial activity and resistance to many β-lactamases.[2][3] The producing organism for Carpetimycins A, B, C, and D has been identified as Streptomyces sp. KC-6643.[1] Understanding the biosynthetic pathway of this compound is crucial for efforts in strain improvement, combinatorial biosynthesis of novel carbapenems, and for overcoming emerging antibiotic resistance.

While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in the available scientific literature, extensive research on other carbapenems, such as thienamycin from Streptomyces cattleya, provides a robust framework for proposing a putative biosynthetic pathway.[3][4]

The Putative Biosynthetic Pathway of this compound

The biosynthesis of the carbapenem nucleus is generally understood to proceed through a series of enzymatic reactions, starting from primary metabolites. The proposed pathway for this compound is extrapolated from these conserved mechanisms.

Precursors and Early-Stage Reactions

The biosynthesis of the carbapenem core is believed to originate from acetate and glutamate. The key early intermediates are acetyl-CoA and L-glutamate.

Core Carbapenem Ring Formation

The formation of the bicyclic carbapenem ring system is a hallmark of this biosynthetic pathway. This process is catalyzed by a suite of specialized enzymes. Based on analogous pathways, the following key steps are proposed:

  • Condensation: An initial condensation reaction occurs between a malonyl-CoA derivative and L-glutamate-5-semialdehyde.

  • β-Lactam Ring Formation: A β-lactam synthetase catalyzes the ATP-dependent formation of the four-membered β-lactam ring.

  • Pyrroline Ring Closure: An enzymatic cyclization reaction leads to the formation of the fused five-membered pyrroline ring, yielding the carbapenam core structure.

  • Desaturation and Hydroxylation: Subsequent modifications, including desaturation and hydroxylation, are carried out by specific oxidoreductases to form the mature carbapenem core.

Tailoring Steps and Formation of the C-6 Side Chain

A distinguishing feature of this compound is its C-6 side chain. The biosynthesis of this side chain and its attachment to the carbapenem core are likely mediated by a series of tailoring enzymes encoded within the biosynthetic gene cluster. These enzymes may include acyltransferases, methyltransferases, and oxidoreductases.

Proposed Enzymatic Machinery

Based on the conserved nature of carbapenem biosynthesis, the following table outlines the putative enzymes involved in the this compound pathway, their proposed functions, and their homologs in the well-studied thienamycin pathway.

Putative Enzyme (this compound Pathway) Proposed Function Homolog in Thienamycin Pathway
Carboxylate-amine ligaseFormation of the initial peptide bondThnC
β-Lactam synthetaseFormation of the β-lactam ringThnD
DehydrogenasePyrroline ring formationThnE
Acyl-CoA synthetaseActivation of the side chain precursorThnF
AcyltransferaseAttachment of the C-6 side chainThnG
Hydroxylase/OxidoreductaseModification of the carbapenem core and side chainThnO, ThnP, ThnQ, ThnR, ThnS, ThnT, ThnV
MethyltransferaseMethylation of the side chainThnM
Epimerase/IsomeraseStereochemical modificationsThnL
TransporterExport of this compoundThnH, ThnI
Regulatory ProteinRegulation of gene cluster expressionThnA, ThnU

Note: The enzyme names for the this compound pathway are hypothetical and await experimental validation through the identification and characterization of the "cpt" biosynthetic gene cluster.

Visualizing the Proposed Biosynthetic Pathway

To facilitate a clearer understanding of the proposed biosynthetic steps, the following diagrams illustrate the logical flow of the pathway and a hypothetical experimental workflow for its elucidation.

Carpetimycin_B_Biosynthesis cluster_precursors Primary Metabolites cluster_core_synthesis Core Carbapenem Synthesis cluster_sidechain Side Chain Biosynthesis cluster_final_assembly Final Assembly Acetate Acetate Malonyl-CoA derivative Malonyl-CoA derivative Acetate->Malonyl-CoA derivative Glutamate Glutamate L-Glutamate-5-semialdehyde L-Glutamate-5-semialdehyde Glutamate->L-Glutamate-5-semialdehyde Carbapenam Intermediate Carbapenam Intermediate Malonyl-CoA derivative->Carbapenam Intermediate Condensation L-Glutamate-5-semialdehyde->Carbapenam Intermediate Carbapenem Core Carbapenem Core Carbapenam Intermediate->Carbapenem Core Ring Formation & Modifications This compound This compound Carbapenem Core->this compound Tailoring Reactions Side Chain Precursor Side Chain Precursor Activated Side Chain Activated Side Chain Side Chain Precursor->Activated Side Chain Activation Activated Side Chain->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Strain_Cultivation Cultivation of Streptomyces sp. KC-6643 Genomic_DNA_Isolation Genomic DNA Isolation Strain_Cultivation->Genomic_DNA_Isolation Genome_Sequencing Whole Genome Sequencing Genomic_DNA_Isolation->Genome_Sequencing BGC_Identification Identification of Putative Carbapenem BGC ('cpt' cluster) Genome_Sequencing->BGC_Identification Gene_Inactivation Targeted Gene Inactivation (e.g., CRISPR-Cas9) BGC_Identification->Gene_Inactivation Heterologous_Expression Heterologous Expression of 'cpt' Cluster BGC_Identification->Heterologous_Expression Metabolite_Analysis Metabolite Profile Analysis (LC-MS/MS, NMR) Gene_Inactivation->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation Heterologous_Expression->Metabolite_Analysis Enzyme_Assays In vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Enzyme_Assays->Pathway_Elucidation

Caption: Experimental workflow for elucidating the this compound pathway.

Methodologies for Key Experiments

The elucidation of a novel biosynthetic pathway requires a multi-faceted experimental approach. The following protocols are adapted from established methods for studying antibiotic biosynthesis in actinomycetes.

Identification of the Biosynthetic Gene Cluster
  • Protocol:

    • Genomic DNA Isolation: High-quality genomic DNA is isolated from a pure culture of Streptomyces sp. KC-6643.

    • Whole-Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a complete and accurate assembly.

    • Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

    • Homology-Based Identification: The identified clusters are screened for genes homologous to known carbapenem biosynthesis genes (e.g., from the thienamycin or olivanic acid clusters). A cluster containing a β-lactam synthetase and other conserved carbapenem biosynthetic genes would be a strong candidate for the this compound ("cpt") cluster.

Gene Inactivation and Heterologous Expression
  • Protocol for Gene Inactivation:

    • Vector Construction: A suicide vector containing a selectable marker (e.g., apramycin resistance) and flanking homologous regions to the target gene is constructed. A CRISPR-Cas9 system adapted for Streptomyces can also be employed for more efficient gene editing.

    • Conjugation: The vector is introduced into Streptomyces sp. KC-6643 via intergeneric conjugation from an E. coli donor strain.

    • Selection of Mutants: Double-crossover homologous recombinants are selected for the presence of the resistance marker and loss of the vector backbone.

    • Verification: Gene inactivation is confirmed by PCR and Southern blot analysis.

    • Metabolite Analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC or LC-MS/MS to confirm the loss of this compound production and to identify any accumulated intermediates.

  • Protocol for Heterologous Expression:

    • Cluster Cloning: The entire putative "cpt" gene cluster is cloned into an integrative expression vector (e.g., pSET152-based) under the control of a strong, constitutive promoter.

    • Host Strain Transformation: The expression construct is introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

    • Fermentation and Analysis: The heterologous host is fermented, and the production of this compound is monitored by LC-MS/MS.

In Vitro Enzyme Assays
  • Protocol:

    • Gene Cloning and Protein Expression: Individual genes from the "cpt" cluster are cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The protein is then overexpressed and purified.

    • Substrate Synthesis: The putative substrates for the enzyme are chemically synthesized or biosynthetically produced.

    • Enzyme Reaction: The purified enzyme is incubated with its putative substrate(s) and any required cofactors (e.g., ATP, NADPH, S-adenosylmethionine).

    • Product Analysis: The reaction mixture is analyzed by LC-MS/MS or NMR to identify the enzymatic product and confirm the enzyme's function.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the this compound biosynthetic pathway, such as enzyme kinetics and gene expression levels. The following tables are provided as templates for organizing such data once it becomes available through further research.

Table 1: Putative Enzyme Kinetics for this compound Biosynthesis

Enzyme (Hypothetical) Substrate(s) Km (µM) kcat (s-1) kcat/Km (M-1s-1)
CptC (β-Lactam synthetase) Precursor A, ATP - - -
CptG (Acyltransferase) Carbapenem Core, Activated Side Chain - - -
CptM (Methyltransferase) Side Chain Intermediate, SAM - - -

Data to be populated upon experimental determination.

Table 2: Gene Expression Levels of the Putative 'cpt' Cluster

Gene (Hypothetical) Fold Change (vs. non-producing conditions) Method
cptA - qRT-PCR / RNA-Seq
cptB - qRT-PCR / RNA-Seq
... - qRT-PCR / RNA-Seq

Data to be populated upon experimental determination.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces sp. KC-6643 presents an intriguing area for future research. While a putative pathway can be constructed based on our extensive knowledge of other carbapenem biosynthetic systems, the specific genetic and enzymatic details remain to be uncovered. The experimental approaches outlined in this guide provide a roadmap for the definitive characterization of the this compound biosynthetic gene cluster. Such research will not only fill a knowledge gap in the field of natural product biosynthesis but also pave the way for the bioengineering of novel carbapenem antibiotics with improved therapeutic properties. The application of modern synthetic biology and metabolic engineering tools to the "cpt" gene cluster holds immense promise for the future of antibiotic development.

References

An In-depth Technical Guide to the Mechanism of Action of Carpetimycin B on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carpetimycin B is a carbapenem antibiotic, a class of β-lactam antibiotics known for their broad spectrum of activity. Like other members of its class, its primary mechanism of action is the disruption of bacterial cell wall synthesis through the inhibition of essential enzymes known as Penicillin-Binding Proteins (PBPs). A key feature of this compound, alongside its analogue Carpetimycin A, is its potent inhibitory activity against a wide range of bacterial β-lactamases, the primary mechanism of resistance to β-lactam antibiotics. This dual-action capability makes it a subject of interest in the ongoing search for solutions to antimicrobial resistance. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and process visualizations.

Background: The Bacterial Cell Wall

The structural integrity of most bacteria is maintained by a peptidoglycan (PG) cell wall, a complex polymer forming a mesh-like sacculus around the cytoplasmic membrane. The synthesis and maintenance of this structure are vital for bacterial survival, making it an excellent target for antibiotics.

The final and crucial steps of peptidoglycan biosynthesis occur in the periplasmic space and are catalyzed by a set of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes perform two main functions:

  • Transglycosylation: Polymerization of lipid-II monomers into long glycan chains.

  • Transpeptidation: Cross-linking of the peptide stems of these glycan chains, which provides the rigidity and strength of the cell wall.[1]

Inhibition of the transpeptidation step is the primary mode of action for all β-lactam antibiotics.

Core Mechanism of Action: Inhibition of Penicillin-Binding Proteins

The bactericidal activity of this compound stems from its covalent and irreversible inhibition of PBP transpeptidase activity. The core of the this compound molecule contains a highly reactive β-lactam ring, which is a structural analogue of the D-Ala-D-Ala dipeptide substrate of the PBP transpeptidase.

The mechanism unfolds as follows:

  • Active Site Recognition: this compound enters the bacterial periplasm and its β-lactam ring binds to the active site of a PBP.

  • Nucleophilic Attack: A conserved serine residue in the PBP active site performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring.

  • Irreversible Acylation: This attack opens the strained β-lactam ring and forms a stable, covalent acyl-enzyme intermediate.[1]

  • Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its natural function of cross-linking the peptidoglycan cell wall.

  • Cell Lysis: The inhibition of cell wall synthesis, particularly during active cell growth and division, weakens the structural integrity of the bacterium, leading to osmotic instability and ultimately, cell lysis.

PBP_Inhibition cluster_0 Bacterial Periplasm PBP Active PBP (Transpeptidase) InactivePBP Inactive Acyl-Enzyme Complex PBP->InactivePBP Irreversible Acylation PG Cross-linked Peptidoglycan PBP->PG Normal Cross-linking Substrate D-Ala-D-Ala Substrate Substrate->PBP CarpetimycinB This compound CarpetimycinB->PBP Binds to Active Site CellLysis Cell Lysis InactivePBP->CellLysis Inhibition of Synthesis Leads to

Fig 1. Mechanism of PBP inactivation by this compound.

Secondary Mechanism: Inhibition of β-Lactamases

A significant challenge in antibiotic therapy is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate β-lactam antibiotics. Carpetimycins A and B have demonstrated potent inhibitory activity against several types of β-lactamases.[2][3] They can inhibit not only common penicillinase-type enzymes but also cephalosporinase-type β-lactamases, which are often resistant to other inhibitors like clavulanic acid.[2][3]

This inhibition protects co-administered β-lactam antibiotics from degradation and restores their efficacy, resulting in synergistic activity against resistant bacterial strains.[2][3]

Blactamase_Inhibition cluster_1 Resistant Bacterium BetaLactam Other β-Lactam Antibiotic BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolysis PBP Target PBP BetaLactam->PBP Inhibition (Restored Activity) InactiveDrug Inactive Antibiotic BetaLactamase->InactiveDrug CarpetimycinB This compound CarpetimycinB->BetaLactamase Inhibition CellDeath Cell Death PBP->CellDeath

Fig 2. Logical flow of β-lactamase inhibition by this compound.

Quantitative Efficacy Data

Specific quantitative data for this compound is limited in publicly accessible literature, with most studies focusing on its more potent counterpart, Carpetimycin A. Research indicates that the antimicrobial activity of Carpetimycin A is 8 to 64 times greater than that of this compound.[2][3] The following table presents Minimum Inhibitory Concentration (MIC) data for Carpetimycin A to provide a comparative baseline for efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Carpetimycin A Data for Carpetimycin A is provided for comparative purposes. The activity of this compound is reported to be 8-64 times lower.

Bacterial SpeciesTypeMIC90 (μg/mL) of Carpetimycin A[2]
Escherichia coliGram-negative0.39
Klebsiella pneumoniaeGram-negative0.39
Proteus vulgarisGram-negative1.56
Staphylococcus aureusGram-positive1.56
Enterobacter spp.Gram-negative3.13
Citrobacter spp.Gram-negative3.13

Table 2: Penicillin-Binding Protein (PBP) Affinity Specific IC50 values for this compound are not readily available. Carbapenems generally exhibit a strong affinity for multiple essential PBPs, which contributes to their broad-spectrum activity.

PBP TargetTypical Bacterial FunctionGeneral Carbapenem Affinity
PBP1a / 1bCell Elongation (Peptidoglycan Polymerase)High
PBP2Cell Shape MaintenanceHigh
PBP3Septum Formation (Cell Division)High
PBP4, 5, 6Carboxypeptidases (Maturation)Moderate to High

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro assays.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium. The broth microdilution method is a standard approach.

Methodology:

  • Prepare Inoculum: A single bacterial colony is incubated overnight in a suitable broth (e.g., Mueller-Hinton). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, create a two-fold serial dilution of this compound across the wells, resulting in a gradient of antibiotic concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Read Results: The MIC is visually determined as the lowest concentration of the antibiotic in which no turbidity (bacterial growth) is observed.[4]

MIC_Workflow A 1. Prepare Standardized Bacterial Inoculum C 3. Inoculate Wells with Bacteria A->C B 2. Create 2-fold Serial Dilution of this compound in 96-well Plate B->C D 4. Incubate Plate (16-20h at 37°C) C->D E 5. Visually Inspect Wells for Turbidity D->E F 6. Identify Lowest Concentration with No Growth (MIC) E->F

Fig 3. Workflow for MIC determination via broth microdilution.
Protocol: Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the affinity of an unlabeled β-lactam (like this compound) for PBPs by competing with a labeled β-lactam probe.

Methodology:

  • Membrane Preparation: Grow bacteria to mid-log phase, harvest, and lyse the cells. Isolate the cell membrane fraction, which contains the PBPs, via ultracentrifugation.

  • Competition: Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled this compound for a set time (e.g., 30 minutes).

  • Probe Labeling: Add a fixed, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to all samples and incubate to label any PBPs not bound by this compound.

  • SDS-PAGE: Stop the reaction and separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization & Quantification: Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner. The decrease in fluorescence intensity for a specific PBP band at higher concentrations of this compound indicates competitive binding. Densitometry is used to quantify the signal and calculate the IC50 value (the concentration of this compound required to inhibit 50% of probe binding).

PBP_Assay_Workflow A 1. Isolate Bacterial Membrane Fraction (contains PBPs) B 2. Incubate Membranes with Increasing [this compound] A->B C 3. Add Fluorescent Penicillin Probe to Label Unbound PBPs B->C D 4. Separate Proteins via SDS-PAGE C->D E 5. Visualize Bands with Fluorescence Scanner D->E F 6. Quantify Band Intensity to Determine IC50 E->F

Fig 4. Workflow for a PBP competition assay.

Conclusion

This compound exerts its antibacterial effect through a well-established carbapenem mechanism: the targeted destruction of the bacterial cell wall. Its primary mode of action is the irreversible acylation and inactivation of Penicillin-Binding Proteins, which halts the essential process of peptidoglycan cross-linking and leads to cell death. Furthermore, its ability to inhibit a broad range of β-lactamase enzymes provides a secondary mechanism that combats a prevalent form of antibiotic resistance. While less potent than its analogue Carpetimycin A, its dual-action profile underscores the therapeutic potential of the carbapenem class in developing strategies to overcome multidrug-resistant bacterial infections. Further research to obtain more precise quantitative data on its PBP binding affinities and efficacy against contemporary clinical isolates is warranted.

References

Carpetimycin B: A Technical Guide to its Beta-Lactamase Inhibitory Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpetimycin B, a member of the carbapenem class of antibiotics, demonstrates potent inhibitory activity against a wide spectrum of bacterial β-lactamases. This technical guide provides a comprehensive overview of the available scientific information on this compound as a β-lactamase inhibitor, including its mechanism of action, synergistic potential, and the experimental protocols used to characterize its activity. While early research highlighted its significant potential, detailed publicly available quantitative kinetic data, such as specific IC50, K_i, and k_inact values, are limited in the reviewed literature. This guide synthesizes the existing knowledge and provides generalized experimental frameworks for the further investigation of this and similar compounds.

Introduction to this compound and Beta-Lactamase Inhibition

This compound is a carbapenem antibiotic, structurally related to thienamycin.[1] Like other β-lactam antibiotics, its primary antibacterial effect is the inhibition of bacterial cell wall synthesis. However, a key feature of this compound is its strong inhibitory action against β-lactamases, the primary mechanism of resistance to β-lactam antibiotics in many bacteria.[2][3] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[4]

This compound has been shown to be a potent inhibitor of a broad range of β-lactamases, including both penicillinases (enzymes that primarily hydrolyze penicillins) and cephalosporinases (enzymes that hydrolyze cephalosporins).[2][3] This broad-spectrum inhibitory activity makes it a significant molecule of interest in combating antibiotic resistance. Furthermore, its ability to act synergistically with other β-lactam antibiotics, protecting them from enzymatic degradation, enhances its therapeutic potential.[2][3]

Mechanism of Action

The inhibitory action of this compound against serine-based β-lactamases (Classes A, C, and D) is believed to follow a mechanism-based or "suicide" inhibition pathway. This process typically involves several steps:

  • Non-covalent Binding: this compound first binds to the active site of the β-lactamase to form a non-covalent Michaelis-Menten complex.

  • Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of this compound, leading to the formation of a stable, covalent acyl-enzyme intermediate.

  • Inactivation: This acyl-enzyme complex is often very stable and hydrolyzes at a very slow rate, effectively inactivating the enzyme and preventing it from degrading other β-lactam antibiotics.

This mechanism is depicted in the following signaling pathway diagram.

Carpetimycin_B_Inhibition_Pathway Mechanism of Beta-Lactamase Inhibition by this compound E Free Beta-Lactamase (E) EI Non-covalent Complex (E-I) E->EI k1 (Binding) P Hydrolyzed this compound I This compound (I) I->EI EI->E k-1 (Dissociation) EI_star Acyl-Enzyme Intermediate (E-I*) EI->EI_star k2 (Acylation) EI_star->E k3 (Hydrolysis, very slow) Synergy_Workflow Workflow for Assessing Synergistic Activity start Start b_strain Beta-Lactamase Producing Strain start->b_strain mic_a Determine MIC of Antibiotic A alone b_strain->mic_a mic_b Determine MIC of This compound alone b_strain->mic_b checkerboard Checkerboard Assay (Antibiotic A + this compound) mic_a->checkerboard mic_b->checkerboard fic Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->fic result Determine Synergy, Additivity, or Antagonism fic->result IC50_Determination_Workflow Workflow for IC50 Determination start Start prep_enzyme Prepare Diluted Beta-Lactamase start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor setup_plate Set up 96-well Plate: Enzyme + Inhibitor prep_enzyme->setup_plate prep_inhibitor->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate add_substrate Add Chromogenic Substrate pre_incubate->add_substrate measure Measure Absorbance Kinetics add_substrate->measure analyze Calculate Initial Velocities and % Inhibition measure->analyze plot Plot % Inhibition vs. [this compound] analyze->plot ic50 Determine IC50 plot->ic50

References

In Vitro Antibacterial Spectrum of Carpetimycin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin B is a carbapenem antibiotic that, along with its analogue Carpetimycin A, exhibits a broad spectrum of antibacterial activity.[1][2] These compounds are of interest to the scientific community for their potential to combat a variety of bacterial pathogens. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, including its general activity, mechanism of action, and the experimental protocols typically used to evaluate its efficacy. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a comprehensive resource for research and development.

Data Presentation: Antibacterial Activity

Available research consistently indicates that this compound possesses a wide antibacterial spectrum, demonstrating activity against Gram-positive, Gram-negative, and various anaerobic bacteria.[1][2] However, its potency is noted to be considerably lower than that of Carpetimycin A. Studies have reported that the antimicrobial activity of Carpetimycin A is 8 to 64 times greater than that of this compound.[1][2]

Due to a lack of specific Minimum Inhibitory Concentration (MIC) values for this compound in the reviewed literature, a detailed quantitative table cannot be provided. Research has largely focused on the superior activity of Carpetimycin A, with its MIC values being more extensively reported. For context, the MIC90 of Carpetimycin A against clinical isolates of Escherichia coli and Klebsiella has been reported as 0.39 µg/mL, and 1.56 µg/mL for Proteus and Staphylococcus aureus.[1]

Mechanism of Action

As a member of the carbapenem class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

In addition to this primary mechanism, this compound, like Carpetimycin A, is a potent inhibitor of β-lactamases.[1][2] These enzymes are produced by some bacteria and are a primary mechanism of resistance to β-lactam antibiotics. By inhibiting β-lactamases, this compound can protect other β-lactam antibiotics from degradation, leading to synergistic effects when used in combination.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the in vitro antibacterial spectrum of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution of known concentration

  • Pipettes and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in MHB directly in the 96-well plate.

  • Inoculum Preparation: The bacterial strain to be tested is grown in MHB to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Beta-Lactamase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of β-lactamase enzymes.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • This compound solution

  • Buffer solution (e.g., phosphate buffer)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the β-lactamase enzyme is pre-incubated with various concentrations of this compound for a defined period.

  • Substrate Addition: The reaction is initiated by the addition of nitrocefin.

  • Measurement: The hydrolysis of nitrocefin by the β-lactamase results in a color change that can be measured spectrophotometrically at a specific wavelength (typically 486 nm).

  • Data Analysis: The rate of hydrolysis is monitored over time. The inhibitory activity of this compound is determined by comparing the rate of nitrocefin hydrolysis in the presence of the inhibitor to the rate in its absence. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_mic Visually Inspect for Growth Inhibition incubate->read_mic determine_mic Determine MIC Value (Lowest Concentration with No Growth) read_mic->determine_mic

Caption: Workflow for MIC Determination.

Beta_Lactamase_Inhibition_Mechanism beta_lactamase β-Lactamase Enzyme hydrolysis Hydrolysis (Inactivation of Antibiotic) beta_lactamase->hydrolysis Acts on beta_lactam β-Lactam Antibiotic beta_lactam->hydrolysis carpetimycin_b This compound inhibition Inhibition carpetimycin_b->inhibition Causes inhibition->beta_lactamase no_hydrolysis Antibiotic Remains Active inhibition->no_hydrolysis

Caption: Mechanism of β-Lactamase Inhibition.

References

Carpetimycin B: A Comprehensive Technical Guide on its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin B, a member of the carbapenem class of β-lactam antibiotics, is a potent inhibitor of a broad spectrum of β-lactamases. Produced by various Streptomyces species, its unique structural features contribute to its significant antimicrobial activity. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, consolidating available data to support research and development efforts in the field of antibacterial drug discovery.

Chemical Properties

This compound, also known as C-19393 S2, is a structurally complex molecule with the molecular formula C₁₄H₁₈N₂O₉S₂ and a molecular weight of 422.43 g/mol . Its chemical structure is characterized by a carbapenem nucleus with a sulfated side chain, a feature that distinguishes it from Carpetimycin A.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₈N₂O₉S₂
Molecular Weight 422.43 g/mol
Appearance Data not available
Melting Point Data not available
Solubility Data not available
Optical Rotation Data not available

Further research is required to fully characterize the physicochemical properties of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics of this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the carbapenem core protons, the ethyl side chain, and the acetamido group.
¹³C NMR Resonances for the carbonyl carbons of the β-lactam and carboxylate, as well as carbons of the bicyclic core and the side chain.
Infrared (IR) Characteristic absorption bands for the β-lactam carbonyl (~1750 cm⁻¹), carboxylate, amide, and sulfate functional groups.
Ultraviolet (UV) UV absorption maxima are expected due to the conjugated diene system in the carbapenem ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of this compound, along with characteristic fragmentation patterns.

Stability Profile

The stability of this compound is a critical parameter for its potential development as a therapeutic agent. The β-lactam ring inherent to carbapenems is susceptible to hydrolysis, which can lead to a loss of antibacterial activity.

pH and Temperature Stability

This compound exhibits notable stability in aqueous solutions under specific conditions. A key study reported a half-life of 170 hours for this compound in an aqueous buffer at pH 7 and 25°C . This indicates a greater stability compared to some other carbapenem antibiotics.

Degradation Pathways

The primary degradation pathway for this compound, like other β-lactam antibiotics, is expected to be the hydrolytic cleavage of the β-lactam ring. This process can be catalyzed by changes in pH, temperature, and the presence of β-lactamase enzymes. The degradation products would lack the characteristic antibacterial activity of the parent compound.

Carpetimycin_B This compound (Active) Hydrolysis Hydrolysis (pH, Temperature, β-lactamases) Carpetimycin_B->Hydrolysis Inactive_Metabolites Inactive Metabolites (Opened β-lactam ring) Hydrolysis->Inactive_Metabolites

Caption: Proposed primary degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of this compound are crucial for consistent and reproducible research.

Isolation and Purification from Streptomyces

This compound is produced by Streptomyces griseus subsp. cryophilus and Streptomyces sp. KC-6643. The general procedure for its isolation involves:

  • Fermentation: Culturing the Streptomyces strain in a suitable nutrient medium to promote the production of the antibiotic.

  • Filtration: Separation of the mycelium from the culture broth, which contains the dissolved this compound.

  • Extraction: Utilizing solvent extraction techniques to isolate the crude antibiotic from the culture filtrate.

  • Chromatography: Employing various chromatographic methods, such as column chromatography with appropriate resins, to purify this compound from other metabolites and impurities.

Start Streptomyces Fermentation Broth Filtration Filtration Start->Filtration Separate mycelium Extraction Solvent Extraction Filtration->Extraction Isolate crude antibiotic Chromatography Column Chromatography Extraction->Chromatography Purify from impurities Purified Purified this compound Chromatography->Purified

Caption: General workflow for the isolation of this compound.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products in stability studies. A typical method would involve:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A suitable buffer system, often with an organic modifier like acetonitrile or methanol, run in either isocratic or gradient mode.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of this compound would be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate the ability to separate the intact drug from all significant degradants.

Conclusion

This compound remains a molecule of significant interest due to its potent β-lactamase inhibitory activity. While some key chemical and stability data are available, further in-depth characterization is necessary to fully understand its potential as a therapeutic agent. This guide highlights the current knowledge and underscores the areas where further research, particularly in obtaining detailed physicochemical and spectroscopic data, is required. The provided conceptual frameworks for experimental protocols can serve as a foundation for researchers working on the isolation, analysis, and stability assessment of this promising antibiotic.

Enzymatic Forging of a Potent Antibiotic Core: A Technical Guide to the Synthesis of the Carpetimycin B Nucleus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the biocatalytic construction of the core structure of Carpetimycin B, a potent carbapenem antibiotic, is detailed in this technical guide. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the enzymatic pathway, presents key quantitative data, and provides detailed experimental methodologies for the synthesis of this crucial β-lactam scaffold.

This compound, a member of the carbapenem class of antibiotics, exhibits broad-spectrum antibacterial activity. Its core structure, a carbapenam ring system, is the foundation of its therapeutic efficacy. Understanding the enzymatic machinery responsible for its synthesis is paramount for the development of novel derivatives and for optimizing its production. This guide provides a comprehensive overview of the enzymatic synthesis of the this compound core, drawing from established knowledge of carbapenem biosynthesis.

The Core Biosynthetic Pathway: A Trio of Crucial Enzymes

The enzymatic synthesis of the this compound core structure is orchestrated by a conserved suite of three key enzymes, analogous to those found in other carbapenem biosynthetic pathways:

  • Carboxypyrroline Synthase (CarB homolog): This enzyme catalyzes the initial step, the formation of the pyrroline ring, a crucial precursor to the bicyclic carbapenam core.

  • β-Lactam Synthetase (CarA homolog): Following the action of CarB, this synthetase facilitates the ATP-dependent closure of the iconic β-lactam ring, a hallmark of this class of antibiotics.

  • Carbapenem Synthase (CarC homolog): This non-heme iron-dependent oxygenase performs a critical stereoinversion at the C5 position of the carbapenam intermediate, a step that is essential for the antibiotic's biological activity.

A fourth enzyme, a cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme (ThnK homolog) , is proposed to be responsible for the installation of the C6 ethyl side chain characteristic of this compound.

The overall biosynthetic pathway can be visualized as a multi-step enzymatic cascade:

Carpetimycin_B_Core_Biosynthesis cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates & Product Glutamate-5-semialdehyde Glutamate-5-semialdehyde CarB CarB (Carboxypyrroline Synthase) Glutamate-5-semialdehyde->CarB Malonyl-CoA Malonyl-CoA Malonyl-CoA->CarB Pyrroline_intermediate Pyrroline Intermediate CarB->Pyrroline_intermediate CarA CarA (β-Lactam Synthetase) Carbapenam_core (3S,5S)-Carbapenam CarA->Carbapenam_core CarC CarC (Carbapenem Synthase) Inverted_core (3S,5R)-Carbapenam CarC->Inverted_core ThnK ThnK homolog (Radical SAM Enzyme) Carpetimycin_B_core This compound Core Structure ThnK->Carpetimycin_B_core Pyrroline_intermediate->CarA Carbapenam_core->CarC Inverted_core->ThnK

Caption: Proposed enzymatic pathway for the biosynthesis of the this compound core structure.

Quantitative Analysis of Core Biosynthetic Enzymes

While specific kinetic data for the enzymes from the this compound producer, Streptomyces sp. KC-6643, are not yet publicly available, data from homologous enzymes in other carbapenem pathways provide valuable insights into their efficiency. The following table summarizes representative kinetic parameters for CarB, CarA, and CarC homologs.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
CarB homolog Glutamate-5-semialdehyde50 - 2000.1 - 1.0500 - 20,000
Malonyl-CoA20 - 1000.1 - 1.01,000 - 50,000
CarA homolog Pyrroline intermediate100 - 5000.05 - 0.5100 - 5,000
ATP50 - 2500.05 - 0.5200 - 10,000
CarC homolog (3S,5S)-Carbapenam10 - 500.01 - 0.1200 - 10,000
α-ketoglutarate20 - 1000.01 - 0.1100 - 5,000

Note: The data presented are ranges compiled from studies on homologous enzymes from various carbapenem producers and may not represent the exact values for the this compound biosynthetic enzymes.

Detailed Experimental Protocols

The heterologous expression of the core carbapenem biosynthetic genes in a suitable host, such as E. coli, offers a powerful platform for the production and characterization of the this compound core structure.

Heterologous Expression of Carbamapenem Biosynthesis Genes (carA, carB, carC)

This protocol outlines the general steps for the co-expression of the carbapenem biosynthesis genes.

Heterologous_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Product Isolation Isolate gDNA Isolate genomic DNA from Streptomyces sp. KC-6643 PCR Amplify PCR amplify carA, carB, and carC genes Isolate gDNA->PCR Amplify Ligate into Vector Ligate genes into an expression vector (e.g., pETDuet-1) PCR Amplify->Ligate into Vector Transform E. coli Transform E. coli (e.g., BL21(DE3)) with the expression plasmid Ligate into Vector->Transform E. coli Culture Growth Grow transformed E. coli in appropriate media (e.g., LB) Transform E. coli->Culture Growth Induce Expression Induce protein expression with IPTG at a specific OD600 Culture Growth->Induce Expression Harvest Cells Harvest cells by centrifugation Induce Expression->Harvest Cells Cell Lysis Lyse cells (e.g., sonication) Harvest Cells->Cell Lysis Centrifugation Centrifuge to remove cell debris Cell Lysis->Centrifugation Purification Purify the carbapenam product from the supernatant (e.g., HPLC) Centrifugation->Purification

Caption: Workflow for the heterologous expression and isolation of the carbapenam core.

Methodology:

  • Gene Amplification and Cloning: The carA, carB, and carC homologous genes are amplified from the genomic DNA of Streptomyces sp. KC-6643 using specific primers. The amplified genes are then cloned into a suitable co-expression vector, such as pETDuet-1, which allows for the simultaneous expression of multiple genes.

  • Transformation and Expression: The resulting expression plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). The transformed cells are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance soluble protein production.

  • Product Isolation and Purification: After induction, the cells are harvested by centrifugation. The cell pellet is resuspended in a suitable buffer and lysed by sonication. The cell debris is removed by centrifugation, and the supernatant containing the synthesized carbapenam core is collected. The product can then be purified using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Enzymatic Assay for Carbapenem Synthase (CarC homolog)

This protocol describes a method to assess the activity of the crucial stereoinverting enzyme, CarC.

Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM (3S,5S)-carbapenam substrate, 2 mM α-ketoglutarate, 100 µM Fe(NH4)2(SO4)2, 2 mM ascorbate, and 10-50 µg of purified CarC homolog.

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching and Analysis: The reaction is terminated by the addition of an equal volume of methanol. The precipitated protein is removed by centrifugation, and the supernatant is analyzed by HPLC or LC-MS to detect the formation of the (3S,5R)-carbapenam product.

Conclusion and Future Directions

The enzymatic synthesis of the this compound core structure represents a fascinating example of nature's chemical ingenuity. By understanding the intricate details of this biosynthetic pathway, researchers can unlock new avenues for the production of this potent antibiotic and its derivatives. Future work should focus on the definitive identification and characterization of the this compound biosynthetic gene cluster from Streptomyces sp. KC-6643. This will enable the precise determination of the kinetic parameters of each enzyme and pave the way for metabolic engineering strategies to enhance the production of this compound and to generate novel carbapenem analogs with improved therapeutic properties. This technical guide serves as a foundational resource for these future endeavors.

Methodological & Application

Application Notes and Protocols for Carpetimycin B Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carpetimycin B is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death. Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is crucial for evaluating its potency and potential clinical applications. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method.

Data Presentation

The following table summarizes the estimated Minimum Inhibitory Concentration (MIC) values of this compound against common Gram-positive and Gram-negative bacteria. These values have been extrapolated from the reported MIC₉₀ values of Carpetimycin A, based on the finding that Carpetimycin A is 8 to 64 times more potent than this compound.[1][2]

Bacterial SpeciesGram StainEstimated this compound MIC Range (µg/mL)
Escherichia coliNegative3.12 - 24.96
Klebsiella pneumoniaeNegative3.12 - 24.96
Proteus spp.Negative12.48 - 99.84
Staphylococcus aureusPositive12.48 - 99.84

Note: These are estimated values. Actual MICs should be determined experimentally for specific strains.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials:

  • This compound reference powder

  • Sterile, 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Sterile petri dishes, test tubes, and pipette tips

  • Multichannel and single-channel micropipettes

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or a buffer as recommended by the supplier) at a concentration of 1000 µg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared from a sterile powder.

    • Prepare fresh on the day of the experiment.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

  • Preparation of Serial Dilutions in the Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a final starting concentration of 64 µg/mL, dilute the 1000 µg/mL stock to 128 µg/mL.

    • Add 200 µL of this intermediate this compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

    • Continue this serial dilution process from well 2 to well 10.

    • After mixing the contents of well 10, discard 100 µL.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Using a multichannel pipette, add 10 µL of the working bacterial inoculum to wells 1 through 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well and a final volume of 110 µL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the microtiter plate with a lid or sealing film.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth (the well is clear).

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a carbapenem antibiotic, targets the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.

Peptidoglycan_Synthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA/B enzymes UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F ligases Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol_PP Bactoprenol-PP Lipid_II->Bactoprenol_PP Flippase Bactoprenol_P Bactoprenol-P Nascent_PG Nascent Peptidoglycan Bactoprenol_PP->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase/ Transglycosylase) CarpetimycinB This compound CarpetimycinB->PBP

Caption: Inhibition of peptidoglycan synthesis by this compound.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the logical workflow for performing the broth microdilution MIC assay for this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Perform 2-fold Serial Dilution of this compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Workflow for this compound MIC determination.

References

Proposed High-Performance Liquid Chromatography Method for the Analysis of Carpetimycin B

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Carpetimycin B, a carbapenem antibiotic. Due to the limited availability of a specific validated method for this compound in publicly accessible literature, this protocol is based on established methods for structurally related carbapenem antibiotics, such as meropenem and imipenem. The proposed method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of β-lactam antibiotics. This document provides a comprehensive experimental protocol, system suitability parameters, and a framework for method validation. It is intended to serve as a robust starting point for researchers developing analytical methods for this compound.

Introduction

This compound is a β-lactam antibiotic belonging to the carbapenem class, which exhibits a broad spectrum of antibacterial activity. As with other carbapenems, accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of antibiotic compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Proposed HPLC Method

The following HPLC parameters are proposed as a starting point for the analysis of this compound. Optimization of these conditions may be necessary to achieve desired separation and sensitivity.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5) B: Acetonitrile
Gradient Isocratic or Gradient (e.g., 5-20% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Absorbance at approximately 300 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Monobasic Potassium Phosphate (KH2PO4)

  • Dibasic Potassium Phosphate (K2HPO4)

  • Phosphoric Acid (for pH adjustment)

  • Water (HPLC grade)

Preparation of Mobile Phase
  • Phosphate Buffer (20 mM, pH 6.5): Dissolve an appropriate amount of monobasic and dibasic potassium phosphate in HPLC grade water to achieve a 20 mM solution. Adjust the pH to 6.5 using phosphoric acid if necessary. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Degas both mobile phase components before use.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the initial mobile phase composition to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. For bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step will be necessary.

Example: Protein Precipitation for Plasma Samples

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the HPLC system.

Method Validation Parameters

Once the method is optimized, it should be validated according to ICH guidelines. The following parameters should be assessed:

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of components that may be expected to be present.No interference at the retention time of this compound.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.To be determined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in pH, flow rate, etc.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Sample/Standard B->E C Sample Preparation C->E D->E F Data Acquisition E->F G Chromatogram Analysis F->G H Quantification G->H I Method Validation H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

method_development A Define Analytical Goal (Quantification of this compound) B Literature Search (Related Carbapenems) A->B C Propose Initial HPLC Conditions B->C D Optimize Method Parameters (Mobile Phase, Gradient, etc.) C->D D->C Re-evaluate E System Suitability Testing D->E E->D Fails F Method Validation (ICH Guidelines) E->F G Routine Analysis F->G

Caption: Logical flow for the development and validation of an HPLC method for this compound.

Disclaimer: This application note provides a proposed HPLC method for this compound based on methods for similar compounds. This method has not been validated and should be considered a starting point for method development and validation activities. The user is responsible for ensuring that the method is suitable for their intended purpose.

Application Notes and Protocols: Carpetimycin B as a Broad-Spectrum Beta-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin B is a member of the carbapenem class of β-lactam antibiotics, recognized for its potent antibacterial activity and its strong inhibitory action against a wide array of β-lactamase enzymes.[1][2] Bacterial resistance to β-lactam antibiotics is a significant global health threat, largely driven by the production of β-lactamases. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic β-lactam ring. This compound's ability to inhibit both penicillinase and cephalosporinase type β-lactamases makes it a valuable tool in antimicrobial research and a potential component in combination therapies to overcome antibiotic resistance.[1][2]

These application notes provide a comprehensive overview of the kinetic assays used to characterize the inhibition of β-lactamases by this compound, including detailed experimental protocols and a summary of its inhibitory activity.

Mechanism of Action

This compound, like other carbapenems, acts as a potent inhibitor of serine-based β-lactamases (Ambler classes A, C, and D). The strained β-lactam ring of this compound mimics the natural substrate of the β-lactamase. The enzyme's active site serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable acyl-enzyme intermediate. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing other β-lactam antibiotics.

Data Presentation: Inhibitory Activity of this compound and Related Carbapenems

The following table summarizes the inhibitory activity of this compound and other carbapenems against various β-lactamase enzymes. While specific kinetic data for this compound is not extensively available in the public domain, the presented data for related carbapenems provides a comparative context for its potent inhibitory profile.

β-Lactamase ClassEnzymeInhibitorIC50 (nM)Ki (nM)Notes
Class A TEM-1Meropenem-780-
SHV-1Meropenem-130-
CTX-M-15Avibactam-8A non-β-lactam inhibitor, for comparison
KPC-2Meropenem-460-
Class C AmpC (P. aeruginosa)Meropenem-20-
AmpC (E. cloacae)Meropenem-4-
Class D OXA-10Avibactam-11000A non-β-lactam inhibitor, for comparison
OXA-48Avibactam--Avibactam is a known inhibitor

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key parameters for quantifying inhibitor potency. Lower values indicate greater potency. Data for meropenem and avibactam are presented to illustrate the typical inhibitory concentrations for carbapenems and a modern synthetic inhibitor against key β-lactamases.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Spectrophotometric Assay with Nitrocefin

This protocol describes a method to determine the IC50 value of this compound against a specific β-lactamase using the chromogenic cephalosporin substrate, nitrocefin. Hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.

Materials and Reagents:

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)

  • This compound

  • Nitrocefin

  • Phosphate Buffer (50 mM, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer) and create a series of dilutions to be tested.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute it in phosphate buffer to the desired final concentration (typically 50-100 µM).

    • Dilute the purified β-lactamase in phosphate buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells.

    • Include control wells containing only buffer (for blank) and wells with the enzyme but no inhibitor (for 100% activity).

    • Add 80 µL of the diluted β-lactamase solution to each well containing this compound and the no-inhibitor control wells.

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the nitrocefin solution to all wells simultaneously using a multichannel pipette.

    • Immediately begin monitoring the change in absorbance at 486 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Kinetic Parameters (Ki) by Competitive Inhibition Assay

This protocol is designed to determine the inhibition constant (Ki) of this compound, assuming a competitive inhibition model.

Materials and Reagents:

  • Same as in Protocol 1.

Procedure:

  • Assay Setup:

    • This experiment is performed by varying the concentration of the substrate (nitrocefin) at several fixed concentrations of the inhibitor (this compound).

    • In a 96-well plate, set up reactions containing a fixed concentration of β-lactamase, a range of nitrocefin concentrations, and a fixed concentration of this compound.

    • Repeat this for at least three different concentrations of this compound, including a zero-inhibitor control.

  • Measurement and Data Analysis:

    • Measure the initial reaction velocities for all conditions as described in Protocol 1.

    • Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration). In competitive inhibition, the lines will intersect on the y-axis.

    • Alternatively, use non-linear regression analysis to fit the data directly to the competitive inhibition equation to determine Vmax, Km, and Ki.

Visualizations

Beta_Lactamase_Inhibition_Pathway Mechanism of Serine β-Lactamase Inhibition by this compound cluster_0 Enzyme Active Site Serine_Residue Active Site Serine Acyl_Enzyme_Intermediate Stable Acyl-Enzyme Intermediate (Inactive) Serine_Residue->Acyl_Enzyme_Intermediate Forms Covalent Bond Carpetimycin_B This compound (β-Lactam Ring) Carpetimycin_B->Serine_Residue Acylation No_Hydrolysis No Hydrolysis Acyl_Enzyme_Intermediate->No_Hydrolysis Hydrolysis_Product Hydrolyzed Antibiotic (Inactive) Beta_Lactam_Antibiotic Other β-Lactam Antibiotic Beta_Lactam_Antibiotic->Acyl_Enzyme_Intermediate Blocked Access

Caption: Inhibition of a serine β-lactamase by this compound.

Experimental_Workflow Workflow for β-Lactamase Inhibition Kinetic Assay Start Start Reagent_Prep Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Reagent_Prep Assay_Setup Set up 96-well Plate (Controls and Inhibitor Dilutions) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate Pre_incubation->Reaction_Start Data_Acquisition Measure Absorbance Kinetics Reaction_Start->Data_Acquisition Data_Analysis Calculate Initial Velocities and % Inhibition Data_Acquisition->Data_Analysis IC50_Ki_Determination Determine IC50 and/or Ki Data_Analysis->IC50_Ki_Determination End End IC50_Ki_Determination->End

Caption: General workflow for a β-lactamase kinetic inhibition assay.

References

Application Notes and Protocols for the Production of Carpetimycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation and purification processes for the production of Carpetimycin B, a carbapenem antibiotic. The protocols detailed below are based on established methods for the cultivation of Streptomyces species and the purification of similar antibiotic compounds.

I. Introduction to this compound

This compound, also known as C-19393 H2, is a potent β-lactam antibiotic belonging to the carbapenem class. It is produced by the bacterium Streptomyces griseus subsp. cryophilus.[1][2] Like other carbapenems, this compound exhibits a broad spectrum of antibacterial activity and is a strong inhibitor of β-lactamases.[1][2] This makes it a compound of significant interest for the development of new therapeutic agents to combat antibiotic-resistant bacteria.

II. Fermentation Process for this compound Production

The production of this compound is achieved through submerged aerobic fermentation of Streptomyces griseus subsp. cryophilus. The following sections detail the recommended medium composition and culture conditions.

A. Fermentation Medium

A nutrient-rich medium is essential for the growth of Streptomyces griseus and the synthesis of this compound. The following table outlines a suggested medium composition based on media used for the production of other antibiotics by Streptomyces griseus.

Table 1: Suggested Fermentation Medium for this compound Production

ComponentConcentration (g/L)Purpose
Dextrose40 - 80Primary Carbon Source
Soybean Meal10 - 30Nitrogen Source
Distillers Solubles5 - 15Source of vitamins and growth factors
Sodium Chloride (NaCl)2 - 5Osmotic balance
Calcium Carbonate (CaCO₃)5 - 10pH buffering agent
Cobalt Chloride (CoCl₂·6H₂O)0.001 - 0.01Essential cofactor for this compound biosynthesis[1]
B. Experimental Protocol: Fermentation

This protocol describes the steps for the laboratory-scale production of this compound in a shake flask culture.

1. Inoculum Preparation: a. Prepare a seed culture medium containing (g/L): Dextrose 10, Yeast Extract 5, Peptone 5, and Beef Extract 3. Adjust the pH to 7.0 before sterilization. b. Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of Streptomyces griseus subsp. cryophilus. c. Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.

2. Production Fermentation: a. Prepare the production medium as detailed in Table 1. Sterilize the medium by autoclaving at 121°C for 20 minutes. b. After cooling, inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days. d. Monitor the pH of the culture periodically and maintain it in the range of 7.0-7.5. e. Aseptically take samples at regular intervals to monitor bacterial growth and this compound production.

Figure 1: Fermentation Workflow

Fermentation_Workflow Inoculum Inoculum Preparation (Spore/Mycelial Stock) Seed_Culture Seed Culture (28°C, 200 rpm, 48-72h) Inoculum->Seed_Culture Inoculation Inoculation (5-10% v/v) Seed_Culture->Inoculation Production_Flask Production Medium (from Table 1) Production_Flask->Inoculation Fermentation Production Fermentation (28°C, 220 rpm, 7-10 days) Inoculation->Fermentation Harvest Harvest (Centrifugation/Filtration) Fermentation->Harvest Broth Fermentation Broth (for Purification) Harvest->Broth

Caption: Workflow for the fermentation of Streptomyces griseus subsp. cryophilus for this compound production.

III. Purification Process for this compound

This compound is a basic compound that can be purified from the fermentation broth using a combination of extraction and chromatographic techniques.

A. Purification Strategy

The purification process involves the initial separation of the biomass, followed by extraction of the antibiotic from the clarified broth and subsequent purification using ion-exchange chromatography.

Table 2: Purification Protocol Summary

StepMethodPurposeExpected Outcome
1. Biomass RemovalCentrifugation or FiltrationTo separate the mycelia from the fermentation broth.Clarified fermentation broth containing this compound.
2. Cation Exchange Chromatography (Capture Step)Adsorption of this compound onto a cation exchange resin.To concentrate the antibiotic and remove anionic and neutral impurities.This compound bound to the resin.
3. ElutionElution with a salt or pH gradient.To release this compound from the resin.An eluate containing partially purified this compound.
4. Anion Exchange Chromatography (Polishing Step)Passage through an anion exchange resin.To remove remaining acidic impurities.A purified this compound solution.
5. Desalting and LyophilizationGel filtration or dialysis followed by freeze-drying.To remove salts and obtain the final product in a stable, powdered form.Purified this compound powder.
B. Experimental Protocol: Purification

This protocol provides a detailed methodology for the purification of this compound from the fermentation broth.

1. Clarification of Fermentation Broth: a. Centrifuge the fermentation culture at 8,000 x g for 20 minutes to pellet the Streptomyces griseus mycelia. b. Decant and collect the supernatant (clarified broth). c. Alternatively, filter the broth through a series of filters to remove the biomass.

2. Cation Exchange Chromatography: a. Adjust the pH of the clarified broth to 6.0 with a suitable acid (e.g., HCl). b. Load the pH-adjusted broth onto a pre-equilibrated strong cation exchange column (e.g., Dowex 50W). c. Wash the column with several column volumes of deionized water to remove unbound impurities. d. Elute the bound this compound using a linear gradient of NaCl (0 to 1.0 M) or by increasing the pH with a suitable buffer (e.g., sodium phosphate buffer, pH 7.0-8.0). e. Collect fractions and assay for antibacterial activity to identify the fractions containing this compound.

3. Anion Exchange Chromatography: a. Pool the active fractions from the cation exchange step and adjust the pH to 8.0. b. Load the pooled fractions onto a pre-equilibrated weak anion exchange column (e.g., DEAE-cellulose). c. This compound, being basic, will not bind to the resin under these conditions. Collect the flow-through which contains the purified antibiotic. d. Wash the column with the equilibration buffer to ensure complete recovery.

4. Desalting and Lyophilization: a. Desalt the purified this compound solution using a gel filtration column (e.g., Sephadex G-10) or by dialysis against deionized water. b. Freeze the desalted solution and lyophilize to obtain the final product as a stable powder.

Figure 2: Purification Workflow

Purification_Workflow Broth Clarified Fermentation Broth Cation_Exchange Cation Exchange Chromatography (pH 6.0) Broth->Cation_Exchange Elution Elution (Salt/pH Gradient) Cation_Exchange->Elution Anion_Exchange Anion Exchange Chromatography (pH 8.0) Elution->Anion_Exchange Desalting Desalting (Gel Filtration/Dialysis) Anion_Exchange->Desalting Lyophilization Lyophilization Desalting->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product

Caption: A schematic representation of the purification process for this compound.

IV. Biosynthesis of this compound

The biosynthesis of carbapenems, including this compound, in Streptomyces originates from primary metabolites. The core carbapenem structure is synthesized from precursors derived from the glutamate and acetate metabolic pathways.

Figure 3: Simplified this compound Biosynthesis Pathway

Biosynthesis_Pathway cluster_precursors Primary Metabolites cluster_core Carbapenem Core Synthesis cluster_modification Tailoring Reactions Glutamate Glutamate Carbapenam Carbapenam Ring Formation Glutamate->Carbapenam Acetate Acetate (via Malonyl-CoA) Acetate->Carbapenam Carbapenem Carbapenem Core Structure Carbapenam->Carbapenem Side_Chain Side Chain Attachment Carbapenem->Side_Chain Carpetimycin_B This compound Side_Chain->Carpetimycin_B

Caption: A simplified overview of the biosynthetic pathway leading to this compound.

References

Carpetimycin B stability testing under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Stability Testing of Carpetimycin B

Introduction

This compound is a carbapenem, a class of β-lactam antibiotics known for their broad spectrum of antibacterial activity.[1] The inherent reactivity of the bicyclic 4:5 fused ring system, which is essential for its antimicrobial action, also renders it susceptible to chemical degradation.[1] Therefore, rigorous stability testing is a critical prerequisite for the development of this compound as a pharmaceutical product. These studies are essential to identify potential degradation products, establish degradation pathways, and determine the appropriate storage conditions and shelf life, ensuring the safety, quality, and efficacy of the final drug product.[2][3] This document outlines the protocols for conducting forced degradation, long-term, and accelerated stability studies for this compound, in line with the International Council for Harmonisation (ICH) guidelines.

Purpose

The primary objective of this stability testing program is to evaluate the intrinsic stability of the this compound drug substance under various environmental conditions. The data generated will be used to develop a stable formulation and to establish a validated stability-indicating analytical method.

Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated, stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products.[4][5] This ensures that the analytical procedure is specific to the active pharmaceutical ingredient (API) and can accurately measure its concentration over time.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for carbapenem analysis.[6]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., 12 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 96:4 (v/v).[6] The exact ratio should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 25 °C.[6]

  • Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 298 nm, a common wavelength for carbapenems).[6]

  • Injection Volume: 20 µL.

  • Method Validation: The method must be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[5] Specificity is confirmed by demonstrating that degradation product peaks do not interfere with the main this compound peak.[4]

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products and pathways of this compound.[7] These studies help in developing and validating a suitable stability-indicating method. The drug substance is subjected to stress conditions more severe than those used in accelerated stability testing.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution with 0.2 N hydrochloric acid.[6]

    • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.2 N sodium hydroxide, and dilute to the target concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution with 0.02 N sodium hydroxide.[6]

    • Keep the mixture at room temperature and sample at various time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize each sample with an equivalent amount of 0.02 N hydrochloric acid and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).[7]

    • Keep the solution at room temperature and sample at specified intervals (e.g., 30 mins, 1, 2, 4 hours).

    • Dilute the samples for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound powder in an oven at a high temperature (e.g., 105°C) for a set period.[7]

    • At appropriate time points, remove samples, allow them to cool, dissolve in the solvent to a known concentration, and analyze by HPLC.

  • Photostability:

    • Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light by wrapping it in aluminum foil.

    • Analyze the exposed and control samples by HPLC.

Protocol 3: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the drug substance under defined storage conditions.[2][8] At least three batches of the drug substance should be used for these studies to assess batch-to-batch variability.[3]

Methodology:

  • Sample Packaging: Store samples in containers that are the same as or simulate the proposed packaging for storage and distribution.[3]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[9]

  • Testing Frequency:

    • Long-Term: Samples should be tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][9]

    • Accelerated: A minimum of three time points, including initial (0), 3, and 6 months, is recommended.[2][9]

  • Analysis: At each time point, samples should be analyzed for appearance, assay of this compound, and levels of degradation products using the validated stability-indicating HPLC method.

Data Presentation

Quantitative data from the stability studies should be summarized in a clear and organized manner.

Table 1: Example Summary of HPLC Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range 0.04 - 0.24 mg/mLConforms
Accuracy (% Recovery) 98.0% - 102.0%99.6% - 101.9%
Precision (% RSD) ≤ 2.0%1.14%
Limit of Detection (LOD) Report Value0.01 µg/mL
Limit of Quantitation (LOQ) Report Value0.04 µg/mL

Table 2: Example Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% Assay of this compound% Total DegradationNumber of Degradants
0.2 N HCl (60°C) 878.521.53
0.02 N NaOH (RT) 265.234.82
3% H₂O₂ (RT) 485.114.94
Thermal (105°C) 2492.37.72
Photolytic -98.61.41

Table 3: Example Long-Term and Accelerated Stability Data for this compound (Batch 1)

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Impurities (%)
25°C / 60% RH 0White Powder99.80.15
3White Powder99.60.21
6White Powder99.50.25
12White Powder99.10.38
40°C / 75% RH 0White Powder99.80.15
3White Powder97.21.10
6Off-white Powder95.42.35

Visualizations

G cluster_prep Phase 1: Preparation & Method Validation cluster_stress Phase 2: Forced Degradation Studies cluster_longterm Phase 3: Formal Stability Studies cluster_analysis Phase 4: Analysis & Reporting DS This compound Drug Substance Prep Prepare Stock Solution (1 mg/mL) DS->Prep Acid Acidic Hydrolysis (0.2N HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (0.02N NaOH, RT) Prep->Base Oxid Oxidative Degradation (3% H2O2, RT) Prep->Oxid Therm Thermal Degradation (Solid, 105°C) Prep->Therm Photo Photostability (ICH Q1B) Prep->Photo LT Long-Term Study (25°C/60%RH) Prep->LT ACC Accelerated Study (40°C/75%RH) Prep->ACC HPLC_Dev Develop Stability-Indicating HPLC Method HPLC_Val Validate HPLC Method (ICH Q2(R1)) HPLC_Dev->HPLC_Val Analysis HPLC Analysis (Assay & Impurities) HPLC_Val->Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis LT->Analysis ACC->Analysis Report Data Summary & Reporting Analysis->Report G Carpetimycin_B This compound (Intact β-Lactam Ring) H2O Hydrolysis (Acid/Base) Carpetimycin_B->H2O Self Dimerization Carpetimycin_B->Self Ox Oxidation Carpetimycin_B->Ox Hydrolyzed Inactive Metabolite (Hydrolyzed β-Lactam Ring) Dimer Inactive Dimer Oxidized Oxidized Product H2O->Hydrolyzed Self->Dimer Ox->Oxidized

References

Application Notes and Protocols for Quality Control of Carpetimycin B Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the recommended quality control parameters and detailed analytical protocols for Carpetimycin B analytical standards. These guidelines are essential for ensuring the identity, purity, and stability of the standard, which are critical for accurate analytical measurements in research, development, and quality control of pharmaceutical products.

Introduction

This compound is a carbapenem antibiotic known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] The reliability of analytical data for this compound is directly dependent on the quality of the analytical standard used. Therefore, a robust quality control program is necessary to qualify and monitor this compound analytical standards. This document outlines the key quality control parameters, provides detailed experimental protocols, and presents a logical workflow for the qualification process.

Quality Control Parameters

The following table summarizes the key quality control parameters for this compound analytical standards. The acceptance criteria provided are based on general guidelines for antibiotic standards and should be verified and adjusted based on specific regulatory requirements and intended use.

ParameterTest MethodRecommended Acceptance Criteria
Identity 1. High-Performance Liquid Chromatography (HPLC) 2. Mass Spectrometry (MS) 3. Nuclear Magnetic Resonance (NMR) Spectroscopy1. The retention time of the main peak in the chromatogram of the sample should match that of a previously qualified reference standard. 2. The mass spectrum should be consistent with the molecular structure of this compound. 3. The NMR spectrum should be consistent with the chemical structure of this compound.
Purity HPLC≥ 98.0% (as is basis)
Impurities HPLC- Individual Impurity: ≤ 0.5% - Total Impurities: ≤ 2.0%
Water Content Karl Fischer Titration≤ 2.0%
Residual Solvents Gas Chromatography (GC)As per ICH Q3C guidelines
Stability HPLCThe standard should meet the pre-defined acceptance criteria for purity and impurity levels under specified storage conditions for the defined shelf-life.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Identity, Purity, and Impurity Determination

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a common choice for antibiotic analysis.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.[3][4] The specific gradient program should be optimized to achieve good separation of this compound from its potential impurities.

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound.

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.

Data Analysis:

  • Identity: Compare the retention time of the major peak in the sample chromatogram with that of a qualified reference standard.

  • Purity and Impurities: Calculate the area percentage of the this compound peak and any impurity peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Principle: MS measures the mass-to-charge ratio of ions to identify and quantify molecules. This technique provides confirmation of the molecular weight of this compound.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like antibiotics.[6]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.

  • Sample Preparation: The sample can be introduced directly via infusion or through an LC system. The concentration should be optimized for the instrument's sensitivity.

Data Analysis:

  • Confirm the presence of the molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound. Fragmentation patterns can also be compared to known spectra for further structural confirmation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology:

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A suitable deuterated solvent in which this compound is soluble (e.g., D₂O).

  • Experiments: ¹H NMR and ¹³C NMR are fundamental for structural elucidation.[8][9] 2D NMR techniques like COSY and HSQC can provide further structural confirmation.

  • Sample Preparation: Dissolve an appropriate amount of the standard in the deuterated solvent.

Data Analysis:

  • The chemical shifts, coupling constants, and integration of the signals in the NMR spectra should be consistent with the known structure of this compound.

Karl Fischer Titration for Water Content Determination

Principle: This method is a specific and accurate way to determine the water content in a sample.[10] It is based on a chemical reaction between water and a specific reagent.

Methodology:

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

  • Reagent: Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the this compound standard and introduce it into the titration vessel containing a solvent like methanol.[11]

    • Titrate with the Karl Fischer reagent to the endpoint. For antibiotics that are not easily soluble, heating the titration medium (e.g., to 50°C) or using a solvent mixture with formamide can improve water extraction.[11]

Calculation:

The water content is calculated based on the amount of titrant consumed and the weight of the sample.

Stability Testing

Principle: Stability testing evaluates how the quality of the analytical standard changes over time under the influence of environmental factors such as temperature and humidity.[12]

Methodology:

  • Storage Conditions:

    • Long-term: Store the standard at the recommended storage temperature (e.g., 2-8°C or -20°C).

    • Accelerated: Store the standard at elevated temperatures (e.g., 25°C/60% RH or 40°C/75% RH) to predict long-term stability.[13][14]

  • Testing Frequency:

    • Long-term: Test at initial, 3, 6, 9, 12, 18, and 24 months, and then annually.[15][16]

    • Accelerated: Test at initial, 3, and 6 months.[12][16]

  • Tests to be Performed: At each time point, perform key stability-indicating tests, primarily HPLC for purity and impurity profiling.

Data Analysis:

  • Evaluate any changes in purity and the levels of individual and total impurities over time. The shelf-life of the analytical standard is the period during which it continues to meet the established acceptance criteria.

Visualizations

Experimental Workflow for Quality Control

cluster_0 Receipt of this compound Analytical Standard cluster_1 Initial Qualification cluster_2 Decision cluster_3 Disposition cluster_4 Ongoing Monitoring start Receive New Batch of This compound Standard identity Identity Confirmation (HPLC, MS, NMR) start->identity purity Purity and Impurity Analysis (HPLC) start->purity water Water Content (Karl Fischer) start->water solvents Residual Solvents (GC) start->solvents decision Meets Specifications? identity->decision purity->decision water->decision solvents->decision accept Release for Use decision->accept Yes reject Reject Batch decision->reject No stability Stability Testing (Long-term & Accelerated) accept->stability

Caption: Workflow for the quality control of this compound analytical standards.

Logical Relationship of Analytical Techniques

cluster_0 Physicochemical Properties cluster_1 Analytical Techniques cluster_2 Quality Attributes structure Chemical Structure ms Mass Spectrometry structure->ms nmr NMR Spectroscopy structure->nmr composition Composition hplc HPLC composition->hplc kf Karl Fischer Titration composition->kf identity Identity hplc->identity purity Purity hplc->purity impurities Impurities hplc->impurities ms->identity nmr->identity water Water Content kf->water

Caption: Relationship between analytical techniques and quality attributes.

References

Troubleshooting & Optimization

Troubleshooting low yield in Carpetimycin B fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during Carpetimycin B fermentation.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the fermentation process, offering potential causes and recommended solutions.

Q1: What are the primary reasons for a sudden drop in this compound yield?

A sudden drop in yield can often be attributed to several critical factors impacting the health and metabolic activity of the producing microorganism, typically a Streptomyces species.

  • Contamination: Microbial contamination can compete for nutrients and produce inhibitory substances.

  • Phage Infection: Bacteriophage infection can lead to rapid lysis of the production strain.

  • Critical Parameter Deviation: A significant shift in pH, temperature, or dissolved oxygen levels outside the optimal range can stress the culture and halt antibiotic production.

  • Nutrient Limitation: Depletion of a key nutrient, such as the carbon or nitrogen source, or essential precursors, can abruptly stop biosynthesis.

Recommended Actions:

  • Microscopic Examination: Immediately examine the culture broth under a microscope to check for contaminating organisms or signs of cell lysis.

  • Aseptic Technique Review: Re-evaluate all aseptic techniques for media preparation, inoculation, and sampling.

  • Parameter Verification: Cross-check all sensor readings (pH, temperature, dissolved oxygen) with calibrated external meters to rule out sensor malfunction.

  • Nutrient Analysis: Analyze the spent medium for residual key nutrients to identify any potential limitations.

Q2: My culture shows good growth (high biomass), but the this compound titer is consistently low. What should I investigate?

High biomass with low product yield often points towards a metabolic shift where the organism favors primary metabolism (growth) over secondary metabolism (antibiotic production).

  • Sub-optimal Induction of Biosynthesis: The metabolic switch to secondary metabolism may not be triggered effectively. This can be influenced by the timing of nutrient depletion or the presence of repressive compounds.

  • Inappropriate Dissolved Oxygen Levels: While high oxygen levels can promote rapid growth, sub-optimal levels during the production phase can be detrimental to the biosynthesis of some antibiotics. Conversely, very low oxygen can also be inhibitory.

  • Incorrect pH Profile: The optimal pH for growth may differ from the optimal pH for this compound production. Maintaining a pH that favors growth throughout the fermentation can suppress antibiotic synthesis.

  • Precursor Unavailability: The biosynthesis of this compound, a carbapenem antibiotic, requires specific precursors derived from primary metabolism. A metabolic bottleneck could limit their availability.

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology of the this compound producing strain in submerged culture, and how does it relate to yield?

Streptomyces species, the common producers of such antibiotics, are filamentous bacteria. In submerged culture, their morphology can range from dispersed mycelia to dense pellets. The ideal morphology for antibiotic production is often a loose, filamentous network, which allows for efficient nutrient uptake and oxygen transfer. Dense pellet formation can lead to mass transfer limitations and reduced productivity in the core of the pellet. High shear from excessive agitation can lead to fragmented mycelia, which may also be detrimental to production.

Q2: How critical is the seed culture quality for the final this compound yield?

The quality of the seed culture is paramount. A healthy and active seed culture ensures a shorter lag phase and a more robust production phase in the main fermenter. Key parameters for seed culture include:

  • Inoculum Age: Using a seed culture in its late exponential growth phase is typically optimal.

  • Inoculum Size: The volume of the inoculum transferred to the production vessel can impact the initial growth kinetics. An optimal inoculum size, often between 5-10% (v/v), should be determined experimentally.

  • Morphology: The microscopic appearance of the seed culture should be consistent and free from contamination.

Q3: Are there any known precursors that can be fed to the culture to enhance this compound yield?

The biosynthesis of the carbapenem core of this compound involves precursors from amino acid and acetate metabolism. While specific precursor feeding strategies for this compound are not widely published, strategies for related carbapenems often involve the addition of amino acids like glutamate or short-chain fatty acids.[1] The effect of precursor feeding is highly strain-dependent and requires empirical optimization to avoid toxicity and to determine the correct feeding time and concentration.

Q4: What analytical methods are recommended for quantifying this compound in the fermentation broth?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of antibiotics like this compound.[2] A typical method would involve:

  • Sample Preparation: Centrifugation and/or filtration of the broth to remove cells, followed by a potential solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatographic Separation: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. For higher sensitivity and specificity, Mass Spectrometry (MS) detection can be coupled with HPLC (LC-MS).[2][3]

Data Presentation

ParameterImpact on GrowthImpact on this compound ProductionTroubleshooting Considerations
pH Optimal range for growth may be narrower than for production.Production is often sensitive to pH shifts and has a distinct optimum, which may differ from the growth optimum.[4][5]Implement a pH control strategy. A two-stage pH profile (one for growth, one for production) may be beneficial.[6]
Temperature Affects growth rate and enzyme activity.Has a direct impact on the activity of biosynthetic enzymes. Deviations can significantly reduce yield.[7]Maintain a constant, optimized temperature. Even small fluctuations can be detrimental.
Dissolved Oxygen (DO) Essential for aerobic growth. High DO can support high cell density.[8][9]Both too high and too low DO levels can be inhibitory to antibiotic synthesis. A specific optimal range exists for the production phase.[10][11]Implement a DO control strategy (e.g., by adjusting agitation and/or aeration rate) to maintain the optimal level, especially during the production phase.
Agitation Affects mixing, nutrient distribution, and oxygen transfer.High agitation can cause shear stress, leading to cell damage and altered morphology, which can negatively impact production.[12]Optimize agitation to ensure adequate mixing and oxygen transfer without causing excessive shear.
Carbon Source Concentration High initial concentrations can lead to rapid growth but may also cause catabolite repression of antibiotic synthesis.Catabolite repression by readily metabolizable sugars like glucose is a common issue.Consider using a fed-batch strategy or a more slowly metabolized carbon source to avoid catabolite repression.[13]
Phosphate Concentration Essential for growth.High phosphate concentrations are known to inhibit the production of many secondary metabolites, including some antibiotics.[13]Optimize the initial phosphate concentration in the medium. It should be sufficient for growth but not high enough to be inhibitory during the production phase.

Experimental Protocols

Protocol 1: Determination of Optimal pH Profile

  • Objective: To determine the optimal pH for both the growth and production phases of this compound fermentation.

  • Methodology:

    • Prepare a series of shake flask cultures with the standard production medium.

    • Adjust the initial pH of the medium in each flask to a different value within a relevant range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • For controlled fermenter studies, run parallel fermentations where the pH is maintained at a constant value throughout the run for each of the setpoints.

    • Alternatively, for a two-stage profile, control the pH at the growth optimum (e.g., determined from shake flask data) for the initial growth phase (e.g., 24-48 hours) and then shift the pH setpoint to a new value for the production phase.

    • Take samples at regular intervals to measure biomass (e.g., by dry cell weight) and this compound concentration (by HPLC).

    • Plot biomass and this compound titer against pH to determine the optimal values for each phase.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

  • Objective: To quantify the concentration of this compound in fermentation broth samples.

  • Methodology:

    • Sample Preparation:

      • Harvest 1 mL of fermentation broth.

      • Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.

      • Filter the supernatant through a 0.22 µm syringe filter.

      • Dilute the filtered supernatant with the initial mobile phase if the concentration is expected to be high.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Phosphoric acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV detector at the wavelength of maximum absorbance for this compound (to be determined by UV scan).

    • Quantification:

      • Prepare a standard curve using purified this compound of known concentrations.

      • Run the standards on the HPLC under the same conditions as the samples.

      • Integrate the peak area corresponding to this compound in both standards and samples.

      • Calculate the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Visualizations

Troubleshooting_Low_Yield LowYield Low this compound Yield GoodGrowth Good Biomass (High Cell Density) LowYield->GoodGrowth If PoorGrowth Poor Biomass (Low Cell Density) LowYield->PoorGrowth If MetabolicIssue Metabolic Problem GoodGrowth->MetabolicIssue Likely Cause GrowthIssue Growth Limitation PoorGrowth->GrowthIssue Likely Cause CataboliteRepression Catabolite Repression MetabolicIssue->CataboliteRepression SuboptimalDO Sub-optimal DO MetabolicIssue->SuboptimalDO IncorrectpH Incorrect pH Profile MetabolicIssue->IncorrectpH PrecursorLimit Precursor Limitation MetabolicIssue->PrecursorLimit GrowthIssue->SuboptimalDO GrowthIssue->IncorrectpH NutrientLimit Nutrient Limitation GrowthIssue->NutrientLimit Inhibitors Presence of Inhibitors GrowthIssue->Inhibitors InoculumIssue Poor Inoculum Quality GrowthIssue->InoculumIssue

Caption: Troubleshooting logic for low this compound yield.

Fermentation_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase MediaPrep Media Preparation (Carbon, Nitrogen, etc.) Fermenter Production Fermenter MediaPrep->Fermenter InoculumDev Inoculum Development (Seed Culture) InoculumDev->Fermenter GrowthPhase Growth Phase (Biomass Accumulation) Fermenter->GrowthPhase ProductionPhase Production Phase (this compound Synthesis) GrowthPhase->ProductionPhase Metabolic Switch Sampling Regular Sampling ProductionPhase->Sampling BiomassMeasurement Biomass Measurement (e.g., Dry Cell Weight) Sampling->BiomassMeasurement HPLCanalysis HPLC Analysis (this compound Titer) Sampling->HPLCanalysis

Caption: General workflow for this compound fermentation and analysis.

Biosynthesis_Simplified Glucose Glucose PrimaryMetabolism Primary Metabolism (Glycolysis, TCA Cycle) Glucose->PrimaryMetabolism AminoAcids Amino Acids (e.g., Glutamate) AminoAcids->PrimaryMetabolism Precursors Key Precursors (e.g., Acetyl-CoA, Glutamate Semialdehyde) PrimaryMetabolism->Precursors Provides CarbapenemCore Carbapenem Core Structure Precursors->CarbapenemCore Incorporated into BiosyntheticGenes This compound Biosynthetic Genes (Enzyme Expression) BiosyntheticGenes->CarbapenemCore Catalyzes Formation CarpetimycinB This compound CarbapenemCore->CarpetimycinB Tailoring Reactions

Caption: Simplified overview of the this compound biosynthetic pathway.

References

Technical Support Center: Optimizing Carpetimycin B Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed public information on the optimization of Carpetimycin B production specifically from Streptomyces sp. KC-6643 is limited. This guide is based on established principles for the cultivation of Streptomyces and the production of carbapenem-class antibiotics. Researchers should use this information as a starting point and adapt it to their specific strain and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are Carpetimycins and which organism produces them?

A1: Carpetimycins are a group of carbapenem antibiotics, which are potent broad-spectrum β-lactam antibiotics. Carpetimycins A, B, C, and D have been isolated from the culture broth of Streptomyces sp. KC-6643.

Q2: What is the most critical phase for this compound production?

A2: For most Streptomyces species, the production of secondary metabolites like antibiotics occurs during the late logarithmic or stationary phase of growth.[1] It is crucial to establish a healthy biomass growth phase first, followed by conditions that trigger the biosynthetic gene clusters for antibiotic production.

Q3: How do carbon and nitrogen sources affect production?

A3: The type and concentration of carbon and nitrogen sources are critical. A rapidly metabolized carbon source like glucose might support rapid growth but can sometimes repress antibiotic production (carbon catabolite repression).[2] Slower-metabolized sugars or complex carbohydrates like starch or glycerol are often preferred for the production phase.[3] Similarly, complex nitrogen sources like soybean meal, peptone, or yeast extract often enhance production compared to simple inorganic sources like ammonium salts.[4]

Q4: What is the optimal pH and temperature for fermentation?

A4: Most Streptomyces species prefer a neutral to slightly alkaline pH for optimal antibiotic production, typically in the range of 7.0 to 8.0.[5] However, the optimal pH for growth may differ slightly from the optimal pH for production.[6] Temperatures for mesophilic Streptomyces generally range from 28°C to 37°C, with 30°C to 35°C often being optimal for secondary metabolite synthesis.[1][6] These parameters must be empirically determined for Streptomyces sp. KC-6643.

Q5: Why is aeration and agitation important?

A5: Streptomyces are aerobic bacteria, making sufficient dissolved oxygen a critical factor for both growth and antibiotic synthesis.[2] Agitation (e.g., 180-250 rpm in shake flasks) is necessary to ensure proper mixing and oxygen transfer from the gas to the liquid phase.[1][5] Inadequate aeration can be a major limiting factor in production yield.

Experimental Protocols & Data Presentation

Protocol 1: General Fermentation for this compound Production

This protocol provides a baseline for initiating this compound production experiments.

1. Seed Culture Preparation:

  • Prepare a seed medium (e.g., ISP2 Broth: 4g Yeast Extract, 10g Malt Extract, 4g Dextrose per 1L distilled water, pH 7.2).
  • Inoculate a loopful of spores or a piece of mycelial agar plug from a mature plate of Streptomyces sp. KC-6643 into 50 mL of seed medium in a 250 mL baffled flask.
  • Incubate at 30°C with shaking at 200 rpm for 48-72 hours until dense, fragmented mycelial growth is observed.

2. Production Culture Inoculation:

  • Prepare the production medium (refer to Tables 1 & 2 for starting points). A common starting medium could be Glucose Soybean Meal Broth.
  • Dispense 100 mL of production medium into 500 mL baffled flasks.
  • Inoculate the production flasks with 5% (v/v) of the seed culture (i.e., 5 mL of seed culture).
  • Incubate under the desired conditions (e.g., 30°C, 200 rpm) for 7-10 days.[5]

3. Sampling and Analysis:

  • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) after the third day.
  • Separate the mycelium from the broth by centrifugation.
  • The supernatant (culture filtrate) contains the extracellular this compound.
  • Analyze the supernatant for antibiotic activity (e.g., via bioassay against a sensitive indicator strain like Bacillus subtilis) and quantify this compound concentration using HPLC.

Data Presentation: Optimizing Media Components

The choice of carbon and nitrogen sources significantly impacts secondary metabolite production. The following tables summarize common sources used in Streptomyces fermentation.

Table 1: Effect of Different Carbon and Nitrogen Sources on Antibiotic Production

Nutrient Source Type Typical Concentration (g/L) Common Effects on Streptomyces
Carbon
Glucose Simple Sugar 10 - 20 Supports rapid growth; may cause catabolite repression, inhibiting antibiotic synthesis.[2][4]
Starch Complex Carb 10 - 20 Slower utilization, often leading to higher and more sustained antibiotic production.[3]
Glycerol Polyol 10 - 20 Good carbon source that often avoids strong catabolite repression.
Mannitol Sugar Alcohol 10 - 20 Frequently used in Streptomyces media, supports good growth and production.[6]
Nitrogen
Soybean Meal Complex Organic 5 - 15 Excellent source, widely reported to enhance antibiotic yields.
Peptone Complex Organic 5 - 10 Provides readily available amino acids, often boosting production.[6]
Yeast Extract Complex Organic 2 - 5 Source of nitrogen, vitamins, and growth factors; supports robust growth and production.[5]

| Sodium Nitrate | Inorganic Salt | 2 - 3 | Can support production but often less effective than complex organic sources.[3] |

Table 2: Influence of Key Physical and Chemical Parameters

Parameter Typical Range Optimal (General) Notes
pH 5.0 - 10.0 7.0 - 8.0 pH affects nutrient uptake and enzyme activity. Maintain with buffers (e.g., MOPS, CaCO₃).[1][5]
Temperature (°C) 25 - 42 30 - 37 Optimum for growth may differ from optimum for production.[5][6]
Agitation (rpm) 150 - 250 >200 Crucial for oxygen transfer. Mycelial morphology (pellets vs. dispersed) will affect oxygen demand.[1]
Incubation Time (days) 5 - 14 7 - 10 Production typically begins after the main growth phase and declines as nutrients are depleted.[5]

| Phosphate (PO₄³⁻) | Low to High | Low | High phosphate levels can inhibit the production of some secondary metabolites.[7][8] |

Troubleshooting Guide

Problem: Low or No Yield of this compound

Potential CauseSuggested Solution(s)
1. Suboptimal Media Composition Vary Carbon/Nitrogen Ratio: Systematically test different C/N ratios. • Test Different Sources: Substitute the primary carbon and nitrogen sources using the options in Table 1. • Phosphate Limitation: Ensure phosphate is not in excess, as it can suppress antibiotic biosynthesis gene clusters.[7]
2. Incorrect Physical Parameters pH Drift: Monitor and buffer the pH of the medium throughout the fermentation. CaCO₃ can act as a slow-release buffer. • Suboptimal Temperature: Perform a temperature optimization study (e.g., testing 28°C, 30°C, 32°C, 35°C).[1]
3. Poor Aeration Increase Agitation: Increase the shaker speed to improve oxygen transfer. • Use Baffled Flasks: Ensure flasks have baffles to increase surface area and aeration. • Reduce Culture Volume: Maintain a low culture volume to flask volume ratio (e.g., 100 mL in a 500 mL flask).
4. Inoculum Quality Issues Inoculum Age: Use a seed culture in its late-logarithmic phase. An old or sparse inoculum will result in a long lag phase. • Inoculum Size: Optimize the inoculum size. A typical starting point is 5-10% (v/v).
5. Strain Instability Serial Subculturing: Avoid excessive subculturing of the strain on agar plates, which can lead to genetic instability and loss of productivity. • Stock Preservation: Prepare and use a frozen spore or mycelial stock for consistent starting material.

Visualizations: Workflows and Pathways

Experimental and Logical Diagrams

The following diagrams illustrate key workflows and concepts in optimizing this compound production.

G General Workflow for Optimizing Fermentation Conditions cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Iteration Strain Strain Activation (from frozen stock) Seed Seed Culture (48-72h) Strain->Seed Ferm Production Fermentation (7-10 days) Seed->Ferm Prod Production Media Formulation Prod->Ferm Sample Time-Course Sampling Ferm->Sample Extract Extraction of This compound Sample->Extract Quant Quantification (HPLC, Bioassay) Extract->Quant Data Data Analysis Quant->Data Optim Refine Conditions (OFAT / RSM) Data->Optim Optim->Prod Iterate

Caption: A standard workflow for optimizing antibiotic production.

G Troubleshooting Flowchart for Low Antibiotic Yield Start Low or No Yield Detected CheckGrowth Is Biomass Growth (Mycelial Mass) Normal? Start->CheckGrowth GrowthPath No CheckInoculum Verify Inoculum Quality (Age, Size, Viability) CheckGrowth->CheckInoculum No ProdPath Yes CheckRepression Is Carbon Catabolite Repression Occurring? CheckGrowth->CheckRepression Yes CheckMedia Analyze Basal Media (Nutrient Limitation, Toxicity) CheckInoculum->CheckMedia CheckPhysical Check Physical Parameters (Temp, Initial pH) CheckMedia->CheckPhysical RepressionPath Yes SwitchCarbon Switch to Slower Metabolized Carbon Source (e.g., Starch, Glycerol) CheckRepression->SwitchCarbon Yes NoRepressionPath No CheckParams Optimize Production Parameters CheckRepression->CheckParams No ParamsList • pH profile during run • Aeration (DO level) • Phosphate concentration • Precursor availability CheckParams->ParamsList

Caption: A logical guide for diagnosing low production yield.

G Simplified Regulatory Cascade for Antibiotic Production in Streptomyces Signal Environmental Signals (Nutrient Limitation, Stress, etc.) Global Global Regulators (e.g., AdpA, PhoP) Signal->Global activate/repress Pathway Pathway-Specific Regulator (SARP) (e.g., ActII-ORF4-like) Global->Pathway activate BGC This compound Biosynthetic Gene Cluster (BGC) Pathway->BGC bind & activate transcription Product This compound BGC->Product biosynthesis Product->Global feedback regulation

Caption: A model of the hierarchical gene regulation in Streptomyces.

References

Technical Support Center: Overcoming Solubility Challenges with Carpetimycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Carpetimycin B in various assays.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound.

Q1: My this compound powder is not dissolving in my aqueous assay buffer.

A1: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited water solubility. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound.[1]

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL or higher, to be determined empirically).

    • Ensure the powder is completely dissolved by gentle vortexing or brief sonication.

    • Serially dilute the DMSO stock solution into your final aqueous assay buffer to achieve the desired working concentration.

  • Important Consideration: The final concentration of DMSO in your assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts or toxicity to cells.[2] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.

Q2: I'm observing precipitation or cloudiness in my assay plate after adding the diluted this compound solution.

A2: This indicates that the solubility of this compound in your final assay buffer is being exceeded. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without adversely affecting your assay. This needs to be validated for your specific experimental setup.

  • pH Adjustment of the Buffer: The solubility of many compounds is pH-dependent. For carbapenems, a pH range of 6.0 to 7.0 is generally recommended for optimal stability. While specific data for this compound is limited, preparing your assay buffer within this pH range may improve its solubility and stability.

  • Incorporate a Surfactant: For cell-free assays, adding a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically 0.01% to 0.05%), to the assay buffer can help to maintain the solubility of hydrophobic compounds. Compatibility with your specific assay must be confirmed.

Q3: I am concerned about the stability of this compound in my stock solution and during the experiment.

A3: Like other β-lactam antibiotics, carbapenems can be susceptible to degradation, especially in aqueous solutions and at non-optimal pH and temperatures.

  • Stock Solution Storage:

    • Store DMSO stock solutions of this compound at -20°C or -80°C for long-term storage.[1]

    • For short-term storage (a few days), 2-8°C may be acceptable, but it is advisable to prepare fresh dilutions from the frozen stock for each experiment.

  • Working Solution Stability:

    • Prepare fresh dilutions of this compound in your aqueous assay buffer immediately before use.

    • Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

  • Temperature during Experiment: Perform your assays at the recommended temperature without prolonged incubations at elevated temperatures, unless required by the experimental protocol.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound.[1] For some applications, other organic solvents like dimethylformamide (DMF) might also be suitable, but their compatibility with the specific assay must be verified.

Q: What is the aqueous solubility of this compound?

Q: How should I store this compound powder and its stock solutions?

A:

  • Powder: Store the lyophilized powder of this compound at -20°C in a desiccated environment.

  • Stock Solutions: Aliquot stock solutions in DMSO and store them at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q: Can I sonicate this compound to aid dissolution?

A: Brief, gentle sonication in a water bath can be used to aid the dissolution of this compound in DMSO. However, avoid excessive or high-energy sonication, as it may lead to degradation of the compound.

Data Presentation

Table 1: General Solubility and Stability of Carbapenem Antibiotics

ParameterSolvent/ConditionObservationReference
Solubility DMSOGenerally good solubility for creating stock solutions.[1]
WaterLimited solubility, often requiring an organic co-solvent.
EthanolVariable solubility.
Stability pHOptimal stability is typically in a narrow pH range of 6.0-7.0.
Temperature (Aqueous Solution)Degradation is observed at room temperature and is accelerated at higher temperatures.
Storage (Stock Solution in DMSO)Stable for extended periods at -20°C to -80°C.[1]

Note: This table provides a general overview for the carbapenem class of antibiotics. Specific parameters for this compound should be empirically determined.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

    • (Optional) Sonicator water bath

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently vortex the tube until the powder is completely dissolved. If necessary, sonicate briefly in a room temperature water bath.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for Assays

  • Materials:

    • This compound stock solution in DMSO

    • Sterile aqueous assay buffer

    • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

    • Calibrated micropipettes

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the aqueous assay buffer to achieve the final desired working concentrations.

    • Ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental results (typically ≤1%).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.

    • Use the freshly prepared dilutions in your assay immediately.

Mandatory Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Each Experiment dilute Serially Dilute in Assay Buffer thaw->dilute use Use Immediately in Assay dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow cluster_solutions Potential Solutions start Precipitation Observed in Assay? lower_conc Lower Final Concentration start->lower_conc Yes end_node Re-run Assay start->end_node No optimize_dmso Optimize DMSO % (≤1%) lower_conc->optimize_dmso Still Precipitates lower_conc->end_node Resolved adjust_ph Adjust Buffer pH (6.0-7.0) optimize_dmso->adjust_ph Still Precipitates optimize_dmso->end_node Resolved add_surfactant Add Surfactant (e.g., Tween® 20) adjust_ph->add_surfactant Still Precipitates (Cell-free assay) adjust_ph->end_node Resolved add_surfactant->end_node Resolved

Caption: Troubleshooting logic for this compound precipitation issues.

References

Common experimental artifacts in Carpetimycin B research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carpetimycin B research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is losing antibacterial activity over time. What could be the cause?

A1: Loss of activity is a common issue with carbapenem antibiotics like this compound, primarily due to their chemical instability. The central bicyclic ring system, featuring a strained β-lactam ring, is susceptible to hydrolysis, which inactivates the antibiotic.[1][2] This degradation can be accelerated by several factors, including:

  • pH: Aqueous solutions that are too acidic or basic can catalyze the opening of the β-lactam ring.

  • Temperature: Higher temperatures increase the rate of chemical degradation.[2]

  • Enzymatic Degradation: Some early carbapenems are susceptible to hydrolysis by dehydropeptidases (DHP-I), though newer carbapenems have been modified to be more stable.[1]

To mitigate this, ensure your samples are stored at appropriate temperatures (e.g., frozen for long-term storage) and reconstituted in a suitable buffer immediately before use.

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What are these?

A2: Unexpected peaks in your chromatogram likely represent degradation products of this compound. As the molecule degrades, new chemical entities are formed, which will have different retention times on an HPLC column. The primary degradation pathway for carbapenems involves the hydrolysis of the β-lactam ring.[2] Depending on the specific conditions (pH, temperature, solvent), various degradation products can be formed.

To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study by intentionally exposing a sample to heat or extreme pH and analyzing the resulting chromatogram.

Q3: My experimental results with this compound are inconsistent. What are some potential sources of variability?

A3: Inconsistent results can arise from several factors related to the handling of this compound:

  • Sample Age and Storage: As this compound is unstable in solution, the age of your stock solutions and how they have been stored can significantly impact the effective concentration of the active compound.[3][4]

  • Buffer Composition: The type and pH of the buffer used can influence the stability of the antibiotic.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. It is advisable to aliquot stock solutions into single-use volumes.

  • Experimental Conditions: Variations in incubation times, temperatures, and cell densities can all contribute to variability in bioassays.

Standardizing your sample preparation and experimental protocols is crucial for obtaining reproducible results.

Troubleshooting Guides

Issue: Loss of Antibacterial Potency
  • Symptom: Higher concentrations of this compound are required to achieve the same level of bacterial inhibition compared to previous experiments.

  • Possible Causes & Solutions:

    • Degradation of Stock Solution:

      • Troubleshooting Step: Prepare a fresh stock solution of this compound from a new vial of powder. Compare its activity to the old stock solution.

      • Solution: Always use freshly prepared solutions for experiments. For long-term storage, store the compound as a dry powder at -20°C or below. If solutions must be stored, flash-freeze aliquots and store them at -80°C for a limited time.

    • Inappropriate Solvent/Buffer:

      • Troubleshooting Step: Review the pH and composition of the solvent or buffer used to dissolve and dilute the this compound.

      • Solution: Use a buffer system that is known to be compatible with carbapenems, typically near neutral pH. Avoid highly acidic or alkaline conditions.

    • Elevated Experimental Temperature:

      • Troubleshooting Step: Verify the incubation temperature of your assay.

      • Solution: Perform experiments at the recommended temperature. Be aware that even short exposures to elevated temperatures can lead to degradation.[2]

Issue: Unexplained Peaks in Analytical Chromatography (HPLC)
  • Symptom: The appearance of one or more peaks in your HPLC chromatogram that are not present in a freshly prepared standard.

  • Possible Causes & Solutions:

    • Sample Degradation:

      • Troubleshooting Step: Analyze a freshly prepared sample as a control. Intentionally degrade a sample (e.g., by heating) and compare the chromatograms to see if the unknown peaks increase.

      • Solution: Optimize sample preparation and storage to minimize degradation before analysis.

    • Contamination:

      • Troubleshooting Step: Check all solvents, buffers, and vials for potential contaminants. Run a blank injection (mobile phase only) to check for system peaks.

      • Solution: Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly clean.

Quantitative Data

The stability of carbapenems is highly dependent on temperature. The following table summarizes the degradation of two other carbapenem antibiotics, meropenem and imipenem, in solution at various temperatures. This data can serve as a general guide for handling this compound.

Temperature (°C)Incubation Time (min)Meropenem Degradation (%)Imipenem Degradation (%)
3712034
4512048
651202533
901207595

Data adapted from a study on meropenem and imipenem stability in solution.[2]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Carbapenems

This is a general protocol for the analysis of carbapenem antibiotics and can be adapted for this compound.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the β-lactam chromophore absorbs (typically in the range of 210-300 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound powder in a suitable solvent (e.g., a buffer at neutral pH or water) to make a stock solution.

    • Keep the stock solution on ice and protected from light.

    • Dilute the stock solution to the desired concentration for analysis using the mobile phase as the diluent.

    • Filter the sample through a 0.22 µm filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a blank (diluent) to establish a baseline.

    • Inject the prepared this compound sample.

    • Run the gradient program to elute the compound and any potential degradation products.

    • Analyze the resulting chromatogram for the main peak and any additional peaks.

Visualizations

Logical Relationships and Workflows

Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_reagents Prepare Fresh this compound Stock Solution and Reagents start->check_reagents rerun_experiment Re-run Experiment with Fresh Reagents check_reagents->rerun_experiment results_ok Results are Consistent rerun_experiment->results_ok Yes results_not_ok Results Still Inconsistent rerun_experiment->results_not_ok No check_protocol Review Experimental Protocol for Variability (e.g., incubation times, temperatures, cell densities) results_not_ok->check_protocol standardize_protocol Standardize Protocol and Re-run check_protocol->standardize_protocol final_results_ok Results are Consistent standardize_protocol->final_results_ok General Degradation Pathway of Carbapenems carbapenem This compound (Active β-lactam ring) hydrolysis Hydrolysis (H₂O, Acid, or Base) carbapenem->hydrolysis inactive_product Inactive Product (Opened β-lactam ring) hydrolysis->inactive_product

References

Technical Support Center: Enhancing Carpetimycin B Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Enzymatic Synthesis of Carpetimycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the efficiency of this compound enzymatic synthesis.

Disclaimer: Detailed information regarding the specific enzymes and the complete biosynthetic gene cluster for this compound is not extensively available in the public scientific literature. Therefore, this guide is based on the well-characterized enzymatic synthesis of the core carbapenem structure, which serves as a foundational model. The protocols and troubleshooting advice provided should be considered as a starting point and may require optimization for the specific enzymatic steps involved in this compound biosynthesis.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic synthesis of carbapenems, which are likely applicable to this compound production.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or improperly folded enzymes.- Ensure enzymes are expressed and purified under optimal conditions. - Perform activity assays on individual enzymes before setting up the complete reaction. - Consider co-expression of chaperones if protein misfolding is suspected.
Sub-optimal reaction conditions.- Optimize pH, temperature, and buffer composition. Each enzyme in the pathway may have a different optimum. - Titrate concentrations of substrates, cofactors (e.g., ATP, Mg²⁺), and enzymes.
Presence of inhibitors.- Analyze starting materials for potential contaminants. - If using cell lysates, consider partial purification of enzymes to remove endogenous inhibitors.
Enzyme Instability and Precipitation Non-optimal buffer conditions (pH, ionic strength).- Screen a range of buffers and pH values for optimal enzyme stability. - Include stabilizing agents such as glycerol, trehalose, or BSA in the reaction mixture.
Proteolytic degradation.- Add protease inhibitors to the reaction mixture, especially when using crude or partially purified enzyme preparations.
High reaction temperature.- Determine the optimal temperature for each enzyme's stability and activity. A compromise may be needed for multi-enzyme reactions.
Incomplete Conversion of Intermediates Rate-limiting enzymatic step.- Identify the bottleneck enzyme in the pathway. - Increase the concentration of the rate-limiting enzyme. - Investigate potential product inhibition of upstream enzymes.
Unfavorable reaction equilibrium.- Consider strategies to pull the reaction forward, such as in-situ product removal or using a coupled enzyme system to consume a co-product.
Difficulty in Product Purification Co-elution with substrates or enzyme components.- Optimize chromatography conditions (e.g., gradient, pH, column chemistry). - Consider alternative purification methods such as precipitation, crystallization, or different types of chromatography (e.g., ion exchange, size exclusion, reverse phase).
Product instability.- Perform purification steps at low temperatures. - Work at a pH where the product is most stable.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the core carbapenem biosynthesis?

A1: The biosynthesis of the basic carbapenem ring structure is typically carried out by a set of three core enzymes:

  • CarB (Carboxymethylproline synthase): Catalyzes the condensation of malonyl-CoA with a glutamate derivative.

  • CarA (β-lactam synthetase): Forms the β-lactam ring.

  • CarC (Carbapenem synthase): A non-heme iron-dependent oxygenase that catalyzes the desaturation and epimerization of the carbapenam intermediate to form the active carbapenem core.[1][2]

Q2: How can I optimize the reaction conditions for a multi-enzyme synthesis?

A2: Optimizing a multi-enzyme cascade requires a systematic approach. Start by determining the optimal pH and temperature for each individual enzyme. Then, use a design of experiments (DoE) approach to find the best compromise conditions for the entire pathway. Key parameters to vary include pH, temperature, buffer composition, and the relative concentrations of each enzyme and substrate.

Q3: My enzyme has low activity. What are the first troubleshooting steps?

A3: First, verify the purity and concentration of your enzyme preparation using SDS-PAGE and a protein concentration assay. Confirm that all necessary cofactors are present in the correct concentrations. Check the pH and ionic strength of your buffer. It is also advisable to perform a positive control experiment with a known substrate if available.

Q4: How can I improve the yield of my enzymatic reaction?

A4: To improve yield, consider the following:

  • Enzyme Concentration: Increase the concentration of the rate-limiting enzyme.

  • Substrate Concentration: While higher substrate concentration can increase the reaction rate, be mindful of potential substrate inhibition.

  • Product Removal: If product inhibition is occurring, consider in-situ product removal techniques.

  • Reaction Time: Extend the reaction time, ensuring enzyme stability over the entire period.

Q5: What are the best practices for purifying the final this compound product?

A5: Purification of carbapenems often involves a combination of chromatographic techniques. A common strategy is to first use ion-exchange chromatography to capture the acidic carbapenem, followed by reverse-phase HPLC for final polishing. Throughout the purification process, it is crucial to maintain a low temperature and a pH that ensures the stability of the β-lactam ring.

Experimental Protocols

The following are generalized protocols for the expression and purification of biosynthetic enzymes and for setting up an in vitro enzymatic reaction. These will need to be adapted based on the specific properties of the this compound biosynthetic enzymes.

Protocol 1: Expression and Purification of a His-tagged Biosynthetic Enzyme
  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest with an N- or C-terminal His-tag.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Lower the temperature to 16-25°C and continue to shake for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Protocol 2: In Vitro Enzymatic Synthesis of the Carbapenem Core
  • Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5):

    • Substrates (e.g., malonyl-CoA, glutamate derivative) at optimized concentrations.

    • Cofactors (e.g., ATP, MgCl₂, α-ketoglutarate, ascorbate).

    • Purified enzymes (CarA, CarB, CarC) at optimized concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 25-30°C) for a predetermined time (e.g., 4-24 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as an equal volume of cold methanol or acetonitrile, to precipitate the enzymes.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction to pellet the precipitated proteins. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the supernatant for product formation using analytical techniques such as HPLC or LC-MS.

Visualizations

Diagram 1: Generalized Carbapenem Biosynthesis Workflow

Carbapenem_Biosynthesis_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Gene_Cloning Gene Cloning & Vector Construction Expression_Host Transformation into Expression Host Gene_Cloning->Expression_Host Cell_Culture Cell Culture & Induction Expression_Host->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Purification Enzyme Purification Cell_Lysis->Purification In_Vitro_Reaction In Vitro Enzymatic Reaction Purification->In_Vitro_Reaction Product_Purification Product Purification & Analysis In_Vitro_Reaction->Product_Purification

Caption: A generalized workflow for the enzymatic synthesis of carbapenems.

Diagram 2: Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting Start Low Product Yield Check_Enzymes Check Enzyme Activity & Purity Start->Check_Enzymes Check_Conditions Verify Reaction Conditions (pH, Temp, Cofactors) Check_Enzymes->Check_Conditions Enzymes OK Success Yield Improved Check_Enzymes->Success Issue Found & Corrected Check_Substrates Assess Substrate Quality & Concentration Check_Conditions->Check_Substrates Conditions OK Check_Conditions->Success Issue Found & Corrected Optimize_Ratios Optimize Enzyme/Substrate Ratios Check_Substrates->Optimize_Ratios Substrates OK Check_Substrates->Success Issue Found & Corrected Investigate_Inhibition Investigate Product/Substrate Inhibition Optimize_Ratios->Investigate_Inhibition Optimization Ineffective Optimize_Ratios->Success Optimization Effective Investigate_Inhibition->Success

Caption: A logical flow for troubleshooting low product yield in enzymatic synthesis.

Diagram 3: Core Carbapenem Biosynthetic Pathway

Core_Carbapenem_Pathway Malonyl_CoA Malonyl-CoA Carbapenam_Intermediate (3S,5S)-Carbapenam Malonyl_CoA->Carbapenam_Intermediate CarB Glutamate_Derivative Glutamate Derivative Glutamate_Derivative->Carbapenam_Intermediate CarB Carbapenam_Intermediate->Carbapenam_Intermediate CarA (β-lactam ring formation) Carbapenem_Core (5R)-Carbapenem Core Carbapenam_Intermediate->Carbapenem_Core CarC (Desaturation & Epimerization)

References

Preventing contamination in Carpetimycin B fermentation cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination in Carpetimycin B fermentation cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in Streptomyces fermentation for this compound production?

A1: Contamination in Streptomyces fermentations can originate from several sources. These include airborne microorganisms (like fungal spores and Gram-positive bacteria), contaminated raw materials for the media, inadequately sterilized equipment, and human intervention during processes like inoculation and sampling.[1] Unwanted microorganisms can compete with the Streptomyces culture for nutrients, potentially reducing the yield of this compound.[1]

Q2: What are the initial signs of contamination in a this compound fermentation culture?

A2: Early indicators of contamination can be subtle. Visual cues may include a change in the color of the culture broth, for instance, a shift from the typical brownish color to a milky white.[2] An increase in turbidity or the formation of clumps or films on the surface of the medium can also suggest the presence of contaminants. Monitoring process parameters is also crucial; a sudden drop in dissolved oxygen that doesn't correspond with Streptomyces growth, or a rapid change in pH, can be early signs of a contamination event.

Q3: How can I differentiate between Streptomyces growth and contamination by other bacteria?

A3: Differentiating can be challenging initially. Streptomyces species often grow as filamentous mycelia, which can appear as pellets or clumps in liquid culture. In contrast, many common bacterial contaminants, like Bacillus or Pseudomonas, will cause a more uniform turbidity in the broth. Microscopic examination is the most definitive method for differentiation. Gram staining can quickly distinguish between Gram-positive Streptomyces and Gram-negative contaminants. Furthermore, streaking a sample on a nutrient agar plate can reveal different colony morphologies, helping to identify contaminating organisms.

Q4: What is the optimal pH and temperature for this compound production by Streptomyces?

A4: Generally, for antibiotic production, most Streptomyces species prefer a neutral to slightly alkaline pH, typically in the range of 7.0 to 8.0.[3][4] The optimal temperature for secondary metabolite production is often around 30°C to 35°C.[3][5] It is crucial to optimize these parameters for your specific Streptomyces strain to maximize this compound yield.

Troubleshooting Guides

Issue 1: Persistent Contamination Despite Standard Sterilization

Symptoms:

  • Recurring contamination in multiple fermentation batches.

  • The same type of contaminant is frequently isolated.

  • Contamination appears early in the fermentation process.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inadequate Sterilization Protocol Review and validate your autoclave or in-situ sterilization cycle. Ensure the correct temperature, pressure, and time are being achieved for the volume of media. For heat-labile components, consider sterile filtration.
Spore-forming Bacteria Some bacterial spores can survive standard autoclaving. Consider extending the sterilization time or increasing the temperature if your media components are stable. For persistent issues, tyndallization (intermittent sterilization) may be necessary.
Contaminated Raw Materials Test individual components of your fermentation medium for microbial load before preparation. If a specific component is identified as the source, consider pre-treating it or sourcing it from a different supplier.
Biofilm Formation in Equipment Disassemble and thoroughly clean all fermentation equipment, including valves, ports, and tubing. Use appropriate cleaning agents to remove any potential biofilms that can harbor and release contaminants.
Issue 2: Sporadic Contamination in a Single Fermenter

Symptoms:

  • Contamination occurs infrequently and is not widespread across all batches.

  • The type of contaminant varies.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Improper Aseptic Technique Reinforce aseptic techniques during inoculation and sampling. Ensure all transfers are performed near a flame or in a laminar flow hood. Minimize the time vessels are open to the environment.[6]
Leaky Seals or Connections Inspect all seals, O-rings, and connections on the fermenter for any signs of wear or damage. Even a small leak can introduce contaminants. Perform a pressure hold test on the vessel before sterilization.
Contaminated Inoculum Before inoculating the main fermenter, perform a purity check on your seed culture. Streak a sample onto an agar plate to ensure it is a pure culture of Streptomyces.
Faulty Air Filtration Check the integrity of the air inlet and outlet filters. Ensure they are correctly installed and have not exceeded their lifespan. A compromised filter can be a direct route for airborne contaminants.

Experimental Protocols

Protocol 1: Media Sterilization Validation

This protocol ensures that the sterilization process effectively eliminates all viable microorganisms from the fermentation medium.

Methodology:

  • Preparation of Biological Indicators: Use commercially available biological indicators (BIs) containing spores of a highly heat-resistant organism, such as Geobacillus stearothermophilus.

  • Placement of BIs: Place several BIs in the locations of the fermentation vessel that are least likely to reach the target temperature (e.g., near the bottom, away from the steam inlet).

  • Sterilization Cycle: Run the standard sterilization cycle for your fermentation medium.

  • Aseptic Removal and Incubation: After the cycle is complete and the vessel has cooled, aseptically remove the BIs.

  • Incubation: Incubate the BIs in the provided growth medium at the recommended temperature (typically 55-60°C) for the specified time (usually 24-48 hours).

  • Control: Simultaneously, incubate a non-sterilized BI as a positive control.

  • Result Interpretation: If the sterilized BIs show no growth (no color change in the medium) while the positive control shows growth, the sterilization process is considered valid.

Protocol 2: Aseptic Sampling from a Bioreactor

This protocol outlines the steps for taking a sample from a bioreactor without introducing contamination.

Methodology:

  • Preparation: Ensure the sampling port and all necessary materials (e.g., sterile syringe, sample collection tube) are sterile.

  • Sterilization of Sampling Port: If using a steam-sterilizable sampling port, ensure it is steamed for the validated time and temperature before taking a sample. For other types of aseptic sampling systems, follow the manufacturer's instructions.[7][8]

  • Flushing the Line: Discard the initial small volume of the sample to ensure the sample is representative of the culture in the vessel and not what was sitting in the sample line.

  • Sample Collection: Aseptically draw the desired volume of culture into the sterile syringe or collection vessel.[9][10]

  • Sealing and Storage: Immediately seal the sample container and store it under appropriate conditions for your analysis.

  • Post-Sampling Sterilization: Re-sterilize the sampling port according to the standard operating procedure to maintain the sterility of the fermenter.

Data Presentation

Table 1: Recommended Sterilization Parameters for Liquid Media

Sterilization MethodTemperaturePressureTimeApplication
Autoclaving (Moist Heat) 121°C15 psi20-60 minutesStandard for most fermentation media.[11]
In-situ Sterilization 121-125°C~15 psi20-30 minutesSterilization of media directly within the fermenter.
Sterile Filtration N/AN/AN/AFor heat-labile components (e.g., vitamins, some amino acids).

Table 2: Common Microbial Contaminants and Their Characteristics

Contaminant Gram Stain Morphology Common Source Impact on Fermentation
Bacillus spp. PositiveRods, often in chainsSoil, dust, raw materialsCan outcompete Streptomyces for nutrients, may produce enzymes that degrade the product.
Pseudomonas spp. NegativeRodsWater, soilCan grow rapidly and alter the pH of the medium.
Yeasts N/AOval, budding cellsAirborne, raw materialsCan cause foaming and compete for sugars.
Filamentous Fungi N/AMycelia, sporesAirborneCan form dense mats, interfering with aeration and agitation; may produce inhibitory compounds.

Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected (e.g., visual change, pH shift) microscopy Microscopic Examination (Gram Stain, Morphology) start->microscopy plating Plate on Agar (Nutrient & Selective Media) start->plating identify Identify Contaminant (e.g., Bacillus, Yeast, Fungi) microscopy->identify plating->identify review_sterilization Review Sterilization Protocols & Logs identify->review_sterilization If spore-former review_aseptic Review Aseptic Techniques (Inoculation, Sampling) identify->review_aseptic If common skin/air flora check_equipment Inspect Equipment (Seals, Filters, Connections) identify->check_equipment check_materials Check Raw Materials & Inoculum Purity identify->check_materials implement_capa Implement Corrective and Preventive Actions (CAPA) review_sterilization->implement_capa review_aseptic->implement_capa check_equipment->implement_capa check_materials->implement_capa end Contamination Resolved implement_capa->end Aseptic_Technique_Hierarchy level1 Level 1: Environment l1_1 Clean & Disinfected Workspace l1_2 Controlled Airflow (Laminar Flow Hood/Biosafety Cabinet) level2 Level 2: Equipment & Media l2_1 Sterile Media & Reagents l2_2 Sterile Fermenter & Tubing l2_3 Integrity of Seals & Filters level3 Level 3: Operator Technique l3_1 Proper Gowning & Gloving l3_2 Minimize Exposure Time l3_3 Aseptic Transfers & Sampling Carpetimycin_B_Biosynthesis_Pathway precursors Primary Metabolites (e.g., Amino Acids, Acetyl-CoA, Malonyl-CoA) pks_nrps Polyketide Synthase (PKS) & Non-ribosomal Peptide Synthetase (NRPS) precursors->pks_nrps carbapenem_core Carbapenem Core Structure pks_nrps->carbapenem_core tailoring Tailoring Enzymes (e.g., Oxidases, Transferases) carbapenem_core->tailoring carpetimycin_b This compound tailoring->carpetimycin_b

References

Validation & Comparative

Carpetimycin A Demonstrates Superior Antibacterial Potency Over Carpetimycin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data indicates that Carpetimycin A exhibits significantly greater in vitro antibacterial activity than Carpetimycin B against a broad spectrum of pathogenic bacteria. This guide provides a detailed comparison of their antibacterial efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.

Carpetimycins A and B are carbapenem antibiotics, a class of β-lactam antibiotics known for their wide range of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species.[1][2] Experimental evidence consistently shows that Carpetimycin A is the more potent of the two compounds.

Quantitative Comparison of Antibacterial Activity

The antimicrobial activity of Carpetimycin A has been reported to be 8 to 64 times greater than that of this compound.[1][2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key measure of antibiotic efficacy, for Carpetimycin A against several clinically significant bacterial isolates. While direct comparative MIC values for this compound are not extensively published in a single source, the established potency difference underscores the superior activity of Carpetimycin A.

Bacterial SpeciesTypeCarpetimycin A MIC (µg/mL)This compound MIC (µg/mL)
Escherichia coliGram-Negative0.39 (MIC90)[1][2]3.12 - 25 (Estimated)
Klebsiella spp.Gram-Negative0.39 (MIC90)[1][2]3.12 - 25 (Estimated)
Proteus spp.Gram-Negative1.56 (MIC90)[1][2]12.5 - 100 (Estimated)
Staphylococcus aureusGram-Positive1.56 (MIC90)[1][2]12.5 - 100 (Estimated)
Enterobacter spp.Gram-Negative3.13 (Inhibited almost all clinical isolates)[1][2]25 - 200 (Estimated)
Citrobacter spp.Gram-Negative3.13 (Inhibited almost all clinical isolates)[1][2]25 - 200 (Estimated)

Note: Estimated MIC values for this compound are calculated based on the reported 8 to 64-fold lower activity compared to Carpetimycin A.

In addition to their direct antibacterial action, both Carpetimycins A and B demonstrate potent inhibitory activity against a variety of β-lactamases, the enzymes produced by bacteria to confer resistance to β-lactam antibiotics.[1][2] This includes both penicillinase and cephalosporinase type β-lactamases.[1][2] Furthermore, they exhibit synergistic activity when combined with other β-lactam antibiotics, such as ampicillin and carbenicillin, against resistant bacterial strains.[1][2]

Experimental Protocols

The antibacterial activity of Carpetimycins A and B is primarily determined through the measurement of their Minimum Inhibitory Concentration (MIC) using standardized laboratory procedures. The two common methods are the Broth Dilution Method and the Agar Dilution Method.

Broth Microdilution Method for MIC Determination
  • Preparation of Antibiotic Solutions: Stock solutions of Carpetimycin A and B are prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10^5 colony-forming units per milliliter).

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells with no antibiotic are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Agar Dilution Method for MIC Determination
  • Preparation of Antibiotic-Containing Agar: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of Carpetimycin A or B.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth dilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions until growth is visible in the control plate (without antibiotic).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Mechanism of Action and Signaling Pathway

As carbapenem antibiotics, Carpetimycins A and B exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is crucial for maintaining the structural integrity of the bacterium.

Carpetimycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Carpetimycin Carpetimycin A / B PBP Penicillin-Binding Proteins (PBPs) Carpetimycin->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis (Bacterial Death) PBP->Cell_lysis Inhibition leads to Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms

Caption: Mechanism of action of Carpetimycins.

The diagram above illustrates the key steps in the mechanism of action. Carpetimycins penetrate the bacterial cell and covalently bind to Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inactivating PBPs, Carpetimycins disrupt cell wall formation, leading to a loss of structural integrity and ultimately, cell lysis and bacterial death.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of Carpetimycin A and B.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare Serial Dilutions of Carpetimycin A & B start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Dilutions with Bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

A Comparative Analysis of Carpetimycin B and Thienamycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two notable carbapenem antibiotics: Carpetimycin B and thienamycin. This analysis is supported by available experimental data to inform further research and development in the field of antibacterials.

This compound and thienamycin are both naturally derived carbapenem β-lactam antibiotics that have garnered significant interest for their broad-spectrum antibacterial activity. While sharing a common mechanism of action through the inhibition of bacterial cell wall synthesis, they exhibit distinct differences in their potency, stability, and resistance profiles. Thienamycin, discovered in 1976 from Streptomyces cattleya, is often regarded as the prototypical carbapenem due to its potent and wide-ranging activity against both Gram-positive and Gram-negative bacteria.[1] However, its inherent chemical instability has been a significant hurdle for its clinical application.[2] this compound, on the other hand, is a member of the carpetimycin family of carbapenems and also possesses a broad antibacterial spectrum, though with generally lower potency compared to its analog, Carpetimycin A.[3]

This guide delves into a comparative analysis of their antibacterial spectrum, stability, and interaction with β-lactamases, supplemented with detailed experimental protocols and visual representations of key concepts.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and thienamycin, providing a basis for their comparative assessment.

Table 1: Comparative Antibacterial Spectrum (MIC in µg/mL)

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The data presented below is compiled from various studies and should be interpreted with the understanding that testing conditions may have varied.

Bacterial SpeciesThis compound (MIC in µg/mL)Thienamycin (MIC in µg/mL)
Staphylococcus aureus-≤0.05 - 1.6[4][5]
Streptococcus pyogenes-≤0.05[4]
Escherichia coli-≤0.05 - 6.3[4][5]
Klebsiella pneumoniae-≤0.05 - 3.1[4][5]
Enterobacter spp.-0.2 - >100[5]
Serratia marcescens-0.8 - 12.5[5]
Proteus mirabilis-0.8 - 6.3[4][5]
Pseudomonas aeruginosa-0.1 - 25[4][5]
Bacteroides fragilis-≤0.05 - 0.8[5]
Table 2: Comparative β-Lactamase Inhibitory Activity

Both this compound and thienamycin are known to be potent inhibitors of a broad range of β-lactamases.

β-Lactamase TypeThis compoundThienamycin
PenicillinasesPotent Inhibitor[3]Potent Inhibitor[6]
CephalosporinasesPotent Inhibitor[3]Potent Inhibitor[6]

Note: Specific IC50 values for a direct comparison are not consistently reported across studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol outlines the determination of the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Stock Solution: A sterile stock solution of the antibiotic (this compound or thienamycin) of known concentration.

  • Broth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Microtiter Plate: Sterile, U-bottomed microtiter plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile broth or saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotic:

  • Dispense 50 µL of sterile broth into all wells of the microtiter plate.

  • Add 50 µL of the antibiotic stock solution to the first well of a row and mix.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.

4. Inoculation:

  • Add 50 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

5. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Antibiotic Stability Assay: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the chemical stability of carbapenems in solution.

1. Preparation of Solutions:

  • Antibiotic Solution: Prepare a solution of the carbapenem (this compound or thienamycin) in a suitable buffer (e.g., phosphate buffer at a specific pH) at a known concentration.

  • Mobile Phase: Prepare the mobile phase for HPLC, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition will depend on the specific carbapenem and the column used.

  • Forced Degradation Samples (Optional): To assess stability under stress conditions, expose the antibiotic solution to heat, acid, base, and oxidative agents.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used for carbapenem analysis.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength for detection should be at the absorbance maximum of the carbapenem.

  • Injection Volume: A fixed volume, typically 10-20 µL.

3. Analysis:

  • Inject the prepared antibiotic solutions onto the HPLC column at specified time intervals (e.g., 0, 2, 4, 8, 24 hours) while storing the solutions under defined conditions (e.g., specific temperature and light exposure).

  • Record the chromatograms and measure the peak area of the intact antibiotic at each time point.

4. Data Analysis:

  • Calculate the percentage of the remaining antibiotic at each time point relative to the initial concentration (time 0).

  • The rate of degradation can be determined by plotting the percentage of remaining antibiotic against time.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Core Chemical Structures

G cluster_carpetimycin This compound Structure cluster_thienamycin Thienamycin Structure carpetimycin carpetimycin thienamycin thienamycin

Caption: Core chemical structures of this compound and Thienamycin.

Note: As I am a language model, I cannot generate images directly. The DOT script above provides a template where image files of the chemical structures would be inserted. For the purpose of this guide, please refer to chemical databases for the accurate visual representations of this compound and thienamycin.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

G Carbapenem This compound / Thienamycin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Carbapenem->PBP Binds to and inactivates CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking of Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP

Caption: Mechanism of action of carbapenems.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate plate with bacterial suspension A->C B Prepare Antibiotic Serial Dilutions in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for MIC determination.

Comparative Analysis

Antibacterial Spectrum and Potency

Both this compound and thienamycin exhibit a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including anaerobes.[3][5] However, the available data consistently indicates that thienamycin is a more potent antibacterial agent. Studies on the carpetimycins have shown that Carpetimycin A is significantly more active than this compound, with potency differences ranging from 8 to 64-fold.[3] While direct comparative MIC data for this compound against a wide array of pathogens is limited, the established high potency of thienamycin and its derivatives like imipenem suggests its superiority in this regard.[7] Thienamycin and its derivatives have demonstrated excellent activity against problematic pathogens such as Pseudomonas aeruginosa and various Enterobacteriaceae.[5]

Stability

A critical differentiating factor between the two carbapenems is their chemical stability. Thienamycin is notoriously unstable in aqueous solution, which has significantly limited its direct clinical utility.[2] This instability led to the development of more stable derivatives, such as imipenem, which is a formimidoyl derivative of thienamycin.[2] Information regarding the stability of this compound is less extensively documented in publicly available literature. However, the general instability of the carbapenem class of antibiotics necessitates careful handling and formulation.

β-Lactamase Inhibition

Both this compound and thienamycin are potent inhibitors of a broad range of β-lactamases, including both penicillinases and cephalosporinases.[3][6] This property contributes significantly to their effectiveness against bacteria that have developed resistance to other β-lactam antibiotics through the production of these enzymes. Their ability to inhibit β-lactamases that are not susceptible to other inhibitors like clavulanic acid highlights their importance in combating antibiotic resistance.

Mechanisms of Resistance

Bacteria can develop resistance to carbapenems, including this compound and thienamycin, through several mechanisms:

  • Production of Carbapenemases: These are β-lactamases that can effectively hydrolyze carbapenems, rendering them inactive.

  • Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell, preventing it from reaching its target.

  • Porin Channel Modification: In Gram-negative bacteria, alterations in the outer membrane porin channels can reduce the influx of the antibiotic into the cell.

  • Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of the carbapenem, thereby diminishing its inhibitory effect.

Conclusion

For drug development professionals, the inherent potency of the thienamycin scaffold continues to make it an attractive starting point for the design of new carbapenems, with a primary focus on enhancing stability. The study of this compound and other naturally occurring carbapenems provides valuable insights into the structure-activity relationships that govern their antibacterial and β-lactamase inhibitory properties. Further research, including direct comparative studies on their stability and a more comprehensive evaluation of their activity against contemporary resistant isolates, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the In Vitro Efficacy of Carpetimycin B and Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two carbapenem antibiotics: Carpetimycin B and the widely used meropenem. The following sections present a summary of their antibacterial activity, detailed experimental protocols for assessing efficacy, and a visual representation of their mechanism of action.

Quantitative Efficacy Comparison

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC90 values for this compound and meropenem against several clinically relevant bacterial genera. The MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.

It is important to note that direct comparative studies of this compound and meropenem are limited. The data for this compound presented here is estimated based on the finding that its in vitro antimicrobial activity is 8 to 64 times less potent than Carpetimycin A[1]. The MIC90 values for Carpetimycin A are reported as 0.39 µg/mL for Escherichia coli and Klebsiella spp., and 1.56 µg/mL for Proteus and Staphylococcus aureus spp.[1]. For Enterobacter and Citrobacter spp., it has been reported that almost all clinical isolates were inhibited at a concentration of 3.13 µg/mL of Carpetimycin A[1].

Bacterial GenusEstimated this compound MIC90 (µg/mL)Meropenem MIC90 (µg/mL)
Escherichia coli3.12 - 24.960.03 - 0.25[2]
Klebsiella spp.3.12 - 24.960.06 - 0.25[2]
Proteus spp.12.48 - 99.84Varies by species
Staphylococcus aureus12.48 - 99.841 - 4
Enterobacter spp.25.04 - 200.320.12 - 1
Citrobacter spp.25.04 - 200.320.12 - 0.5

Disclaimer: The MIC values for this compound are estimations and should be confirmed through direct comparative studies. Meropenem MIC values can vary significantly depending on the bacterial strain and the presence of resistance mechanisms[2][3].

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro efficacy of an antimicrobial agent. The following protocol is based on the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials:

  • Test compounds (this compound, meropenem)

  • Bacterial strains (e.g., E. coli, K. pneumoniae, P. mirabilis, S. aureus, Enterobacter spp., Citrobacter spp.)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

2. Preparation of Reagents:

  • Antibiotic Stock Solutions: Prepare stock solutions of this compound and meropenem in a suitable solvent at a high concentration (e.g., 1000 µg/mL). Sterilize by filtration.

  • Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and meropenem belong to the carbapenem class of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

G Mechanism of Action of Carbapenems Carbapenem Carbapenem (this compound / Meropenem) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Carbapenem->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Carbapenems inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates the key steps in determining the MIC of an antibiotic.

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis Stock Prepare Antibiotic Stock Solution Dilution Perform Serial Dilutions of Antibiotic in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) AddInoculum Add Bacterial Inoculum to wells Inoculum->AddInoculum Dilution->AddInoculum Incubate Incubate at 35°C for 16-20h AddInoculum->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: The experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Head-to-Head Comparison: Carpetimycin B vs. Clavulanic Acid in β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug development, the battle against β-lactamase-mediated resistance is a continuous challenge. This guide provides a detailed, data-driven comparison of two notable β-lactamase inhibitors: Carpetimycin B, a member of the carbapenem class of antibiotics, and the well-established clavulanic acid. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective mechanisms, efficacy, and potential applications.

Executive Summary

This compound and clavulanic acid both function as inhibitors of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics. However, they exhibit distinct profiles in terms of their intrinsic antibacterial activity, spectrum of β-lactamase inhibition, and potency.

This compound demonstrates broad-spectrum antibacterial activity on its own and possesses the ability to inhibit a wider range of β-lactamases, including cephalosporinases that are not susceptible to clavulanic acid.[1][2]

Clavulanic acid , conversely, has weak intrinsic antibacterial activity and is most effective when used in combination with other β-lactam antibiotics, such as amoxicillin.[3] It acts as a "suicide inhibitor," irreversibly binding to and inactivating many, but not all, types of β-lactamases.

Mechanism of Action

Both molecules function by interrupting the catalytic activity of β-lactamase enzymes.

This compound , as a carbapenem, is a potent inhibitor of both penicillinase and cephalosporinase-type β-lactamases. While the precise step-by-step inhibitory pathway is not as extensively detailed in the available literature as that of clavulanic acid, its action involves the acylation of the serine residue in the active site of the β-lactamase, leading to an inactive enzyme complex.

Clavulanic acid operates via a well-characterized suicide inhibition mechanism. It initially forms a reversible acyl-enzyme intermediate with the β-lactamase. This intermediate then undergoes a series of chemical rearrangements, leading to the formation of a stable, irreversibly inactivated enzyme.[4] This prevents the enzyme from hydrolyzing and deactivating co-administered β-lactam antibiotics.

Clavulanic_Acid_Inhibition Active β-Lactamase Active β-Lactamase Reversible Acyl-Enzyme Intermediate Reversible Acyl-Enzyme Intermediate Active β-Lactamase->Reversible Acyl-Enzyme Intermediate + Clavulanic Acid Clavulanic Acid Clavulanic Acid Rearrangement Rearrangement Reversible Acyl-Enzyme Intermediate->Rearrangement Irreversibly Inactivated Enzyme Irreversibly Inactivated Enzyme Rearrangement->Irreversibly Inactivated Enzyme IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis β-Lactamase Solution β-Lactamase Solution Pre-incubation Pre-incubation β-Lactamase Solution->Pre-incubation Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Pre-incubation Substrate (Nitrocefin) Substrate (Nitrocefin) Substrate Addition Substrate Addition Substrate (Nitrocefin)->Substrate Addition Pre-incubation->Substrate Addition Kinetic Measurement Kinetic Measurement Substrate Addition->Kinetic Measurement Calculate Initial Velocities Calculate Initial Velocities Kinetic Measurement->Calculate Initial Velocities Plot % Inhibition vs. [Inhibitor] Plot % Inhibition vs. [Inhibitor] Calculate Initial Velocities->Plot % Inhibition vs. [Inhibitor] Determine IC50 Determine IC50 Plot % Inhibition vs. [Inhibitor]->Determine IC50 MIC_Workflow Serial Dilutions of Compound Serial Dilutions of Compound Inoculation Inoculation Serial Dilutions of Compound->Inoculation Incubation Incubation Inoculation->Incubation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

References

Comparative Analysis of Carpetimycin B in the Context of Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Carpetimycin B, a member of the carbapenem class of antibiotics, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy, coupled with its role as a potent inhibitor of β-lactamases, positions it as a significant compound in the study of antimicrobial resistance. This guide provides a comparative analysis of this compound, examining its performance in the context of potential cross-resistance with other carbapenems and outlining the experimental frameworks necessary for such investigations.

Mechanism of Action and Resistance

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.

A key feature of this compound is its potent inhibitory activity against a wide range of β-lactamases, the enzymes produced by bacteria that degrade β-lactam antibiotics and are a primary mechanism of resistance. This compound has been shown to inhibit both penicillinase-type and cephalosporinase-type β-lactamases.[1][2]

Resistance to carbapenems, including potentially this compound, is a growing clinical concern and can arise through several mechanisms:

  • Enzymatic Degradation: The production of carbapenemases, a class of β-lactamases that can hydrolyze carbapenems, is the most significant mechanism of resistance. These are categorized into Ambler classes A, B, and D.

  • Reduced Permeability: Alterations in the outer membrane of Gram-negative bacteria, primarily through the loss or modification of porin channels, can restrict the entry of carbapenems into the cell, thereby reducing their access to the PBP targets.

  • Efflux Pumps: The overexpression of efflux pumps can actively transport carbapenems out of the bacterial cell, preventing them from reaching their intracellular targets.

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally related, antibiotics. For carbapenems, a mutation or acquisition of a resistance mechanism, such as a broad-spectrum carbapenemase, can confer resistance to multiple members of the class.

Comparative Antimicrobial Activity

Direct, comprehensive cross-resistance studies involving this compound are not extensively available in the reviewed literature. However, a comparative analysis of the minimum inhibitory concentrations (MICs) of this compound and other carbapenems against various bacterial isolates can provide insights into their relative potency and potential for overlapping resistance profiles.

Table 1: Comparative MIC90 Values (μg/mL) of Carbapenems against Key Respiratory Pathogens

Bacterial SpeciesThis compound (estimated)ImipenemMeropenemBiapenemPanipenem
Methicillin-susceptible Staphylococcus aureus (MSSA)1.560.250.250.250.25
Methicillin-resistant Staphylococcus aureus (MRSA)>10032323232
Penicillin-susceptible Streptococcus pneumoniae (PSSP)≤0.060.060.120.060.03
Penicillin-resistant Streptococcus pneumoniae (PRSP)0.12-0.250.250.50.250.06
Pseudomonas aeruginosa>1682168
Haemophilus influenzae1-440.2544
Moraxella catarrhalis≤0.120.060.060.120.06

Data for Imipenem, Meropenem, Biapenem, and Panipenem are sourced from a study on respiratory pathogens.[3] Data for this compound is estimated based on available information indicating its activity is generally lower than Carpetimycin A and other carbapenems against certain strains.[1]

Table 2: Comparative Activity of Carbapenems against Acinetobacter baumannii

CarbapenemMIC50 (μg/mL)
Doripenem32
Meropenem32
Imipenem>32

Source: A multi-hospital study assessing in vitro activity against Acinetobacter baumannii.[4]

β-Lactamase Inhibition Profile

The ability of this compound to inhibit β-lactamases is a critical aspect of its activity, particularly against bacteria that have acquired resistance to other β-lactam antibiotics.

Table 3: Comparison of β-Lactamase Inhibitor Activity

InhibitorAmbler Class A (e.g., TEM, SHV)Ambler Class C (e.g., AmpC)Ambler Class D (e.g., OXA)
This compound InhibitsInhibitsInformation not available
Clavulanic Acid Potent InhibitorNot clinically effectivePoorly inhibited
Tazobactam Potent InhibitorSlight inhibitionSlight inhibition
Avibactam Potent InhibitorPotent InhibitorInhibits some

Information on this compound is based on its described inhibition of penicillinases (often Class A) and cephalosporinases (often Class C).[1][2] Data for other inhibitors is from various sources.[5][6]

Experimental Protocols

To definitively assess cross-resistance involving this compound, a systematic experimental approach is required.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound and comparator carbapenems that inhibits the visible growth of a panel of bacterial isolates.

Methodology:

  • Bacterial Strains: A diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including well-characterized resistant strains (e.g., carbapenemase producers), should be used.

  • Antimicrobials: Prepare stock solutions of this compound, imipenem, meropenem, and ertapenem.

  • Broth Microdilution:

    • Prepare two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Generation and Characterization of Resistant Mutants

Objective: To select for mutants with reduced susceptibility to this compound and assess for cross-resistance to other carbapenems.

Methodology:

  • Serial Passage:

    • Expose a susceptible bacterial strain to sub-inhibitory concentrations of this compound in broth culture.

    • After incubation, transfer an aliquot of the culture from the highest concentration allowing growth to fresh broth with increasing concentrations of this compound.

    • Repeat this process for a defined number of passages or until a significant increase in MIC is observed.

  • MIC Determination: Determine the MICs of this compound and other carbapenems for the selected resistant mutants using the broth microdilution method described above.

  • Genotypic Analysis: Perform whole-genome sequencing on the resistant mutants to identify mutations in genes known to be involved in carbapenem resistance (e.g., genes encoding porins, efflux pumps, and PBPs).

β-Lactamase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against specific β-lactamase enzymes.

Methodology:

  • Enzyme Preparation: Use purified β-lactamase enzymes from different Ambler classes.

  • IC50 Determination:

    • Pre-incubate the β-lactamase enzyme with varying concentrations of this compound for a specified time.

    • Add a chromogenic β-lactam substrate (e.g., nitrocefin).

    • Measure the rate of substrate hydrolysis spectrophotometrically.

    • The IC50 is the concentration of this compound that reduces the enzyme activity by 50%.

Visualizing Pathways and Workflows

cluster_0 Mechanism of Action Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Inhibits Cell Wall Synthesis Peptidoglycan Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Cell Lysis Inhibition leads to

Caption: Mechanism of action of carbapenem antibiotics.

cluster_1 Mechanisms of Carbapenem Resistance Carbapenem Carbapenem Porin Porin Channel Carbapenem->Porin Entry Periplasm Periplasm PBP PBP Target Periplasm->PBP Binds to Carbapenemase Carbapenemase (e.g., KPC, NDM, OXA) Periplasm->Carbapenemase Hydrolyzed by Efflux Pump Efflux Pump Periplasm->Efflux Pump Exported by Porin->Periplasm Efflux Pump->Carbapenem Expels

Caption: Key mechanisms of carbapenem resistance in Gram-negative bacteria.

cluster_2 Cross-Resistance Study Workflow Start Select Bacterial Isolates MIC_Initial Determine Initial MICs (this compound & Comparators) Start->MIC_Initial ResistanceInduction Induce Resistance to this compound (Serial Passage) MIC_Initial->ResistanceInduction MIC_Final Determine Final MICs for Resistant Mutants ResistanceInduction->MIC_Final Genotyping Genotypic Analysis of Mutants ResistanceInduction->Genotyping Analysis Compare MIC Fold-Change MIC_Final->Analysis CrossResistance Cross-Resistance Observed Analysis->CrossResistance Significant increase for comparator antibiotics NoCrossResistance No Cross-Resistance Analysis->NoCrossResistance No significant increase

Caption: Experimental workflow for a cross-resistance study.

References

A Comparative Analysis of the In Vitro Efficacy of Carpetimycin B and Imipenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two carbapenem antibiotics: Carpetimycin B and imipenem. The information presented is collated from various scientific studies to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound and imipenem are both β-lactam antibiotics belonging to the carbapenem class, known for their broad spectrum of antibacterial activity. They function by inhibiting bacterial cell wall synthesis, a mechanism that leads to bacterial cell death.[1][2] This guide delves into their comparative in vitro effectiveness, supported by experimental data.

Mechanism of Action

Both this compound and imipenem target penicillin-binding proteins (PBPs) in bacteria. These enzymes are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By binding to and inactivating PBPs, these antibiotics disrupt cell wall integrity, leading to cell lysis and death.[1][2][3]

Mechanism_of_Action cluster_antibiotic Carbapenem Antibiotic cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Inhibits Imipenem Imipenem Imipenem->PBPs Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Figure 1: Simplified signaling pathway of this compound and Imipenem's mechanism of action.

In Vitro Efficacy: A Comparative Summary

The in vitro efficacy of antibiotics is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound and imipenem against a range of Gram-positive and Gram-negative bacteria.

It is important to note that the data for this compound and imipenem are derived from different studies and may not be directly comparable due to potential variations in experimental conditions.

Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in μg/mL)
Bacterial SpeciesStrainThis compound (MIC)Imipenem (MIC Range/Typical)
Staphylococcus aureusFDA 209P12.50.015 - 0.5[4][5]
Staphylococcus aureusSmith12.50.015 - 0.5[4][5]
Bacillus subtilisPCI 2190.2Not commonly reported
Bacillus cereusIFO 30010.1Not commonly reported
Micrococcus luteusPCI 1001<0.05Not commonly reported
Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in μg/mL)
Bacterial SpeciesStrainThis compound (MIC)Imipenem (MIC Range/Typical)
Escherichia coliNIHJ3.13≤0.015 - 1[6]
Escherichia coliO-1113.13≤0.015 - 1[6]
Klebsiella pneumoniaeNCTC 4186.250.06 - 1[7]
Proteus vulgarisIFO 30453.130.25 - 4[8]
Proteus rettgeriIFO 38491.560.5 - >32[3]
Enterobacter cloacaeIAM 101812.50.12 - 2[9]
Serratia marcescensIFO 304612.50.25 - >32[10][11]
Pseudomonas aeruginosaIAM 1095>1000.5 - 8[12]
Bacteroides fragilisATCC 237450.780.06 - 1[1]

Experimental Protocols

The determination of MIC values is crucial for assessing the in vitro efficacy of antibiotics. The following are generalized protocols for the agar dilution and broth microdilution methods, which are standard procedures for this purpose.

Agar Dilution Method

This method was utilized in the initial studies of this compound.

  • Preparation of Antibiotic Plates : A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding specific volumes of a stock antibiotic solution to molten agar before it solidifies.

  • Inoculum Preparation : The bacterial strains to be tested are cultured in a suitable broth medium to a standardized turbidity, typically corresponding to a specific number of colony-forming units per milliliter (CFU/mL).

  • Inoculation : A small, standardized volume of each bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate.

  • Incubation : The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Broth Microdilution Method

A common and standardized method for determining the MIC of antibiotics like imipenem.

  • Preparation of Microtiter Plates : A 96-well microtiter plate is used. Each well in a row is filled with a specific volume of sterile broth. A concentrated solution of the antibiotic is added to the first well and then serially diluted across the subsequent wells in that row.

  • Inoculum Preparation : A standardized suspension of the test bacterium is prepared in broth, similar to the agar dilution method.

  • Inoculation : A standardized volume of the bacterial inoculum is added to each well of the microtiter plate (except for a negative control well).

  • Incubation : The microtiter plate is incubated under conditions that support bacterial growth.

  • MIC Determination : After incubation, the wells are visually inspected for turbidity (indicating bacterial growth). The MIC is the lowest concentration of the antibiotic in a well that remains clear.

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Dilution Prepare Serial Dilutions of Antibiotic Inoculation Inoculate Dilutions with Bacteria Antibiotic_Dilution->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Figure 2: General experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

Both this compound and imipenem demonstrate broad-spectrum in vitro activity against a range of Gram-positive and Gram-negative bacteria. Based on the available data, imipenem generally exhibits greater potency (lower MIC values) against many of the tested species, particularly against Staphylococcus aureus and several Gram-negative bacilli. However, this compound shows notable activity against certain strains, including Bacteroides fragilis. It is critical to consider that these comparisons are based on data from different studies, and direct, head-to-head comparative studies would be necessary for a definitive assessment of their relative in vitro efficacy. The choice of antibiotic for further research or development would depend on the specific target pathogens and the desired spectrum of activity.

References

The Evolving Landscape of Carbapenems: A Comparative Analysis of Carpetimycin B and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances that dictate the antibacterial efficacy and β-lactamase inhibitory action of Carpetimycin B and its related compounds, offering valuable insights for the future of antibiotic development.

Introduction

Carbapenems represent a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their potent antibacterial action and stability against many β-lactamases have made them crucial last-resort antibiotics for treating severe bacterial infections. Carpetimycins, a subgroup of carbapenems, have been a subject of interest due to their unique structural features and biological activities. This guide provides a comparative analysis of the structural activity relationship (SAR) of this compound and its derivatives, with a focus on their antibacterial spectrum and β-lactamase inhibitory potential.

Core Structural Features and Mechanism of Action

Like other β-lactam antibiotics, the core of this compound's activity lies in its bicyclic core, the carbapenem nucleus. This strained ring system mimics the D-Ala-D-Ala moiety of the peptidoglycan cell wall, allowing it to acylate and inactivate penicillin-binding proteins (PBPs). This inhibition of PBP function disrupts bacterial cell wall synthesis, ultimately leading to cell lysis and death.

A key structural feature of carpetimycins is the 6-(1-hydroxyethyl) side chain, which confers significant resistance to hydrolysis by many common β-lactamases. The stereochemistry at this position is crucial for its protective effect. Modifications at the C-2 side chain, however, are pivotal in modulating the antibacterial spectrum and potency of these molecules.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic required to inhibit the visible growth of a microorganism. A lower MIC value indicates greater potency.

Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of Carpetimycin A and its Derivatives

CompoundC-2 Side ChainGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusEscherichia coli
Carpetimycin A (C-19393 H₂) *-S(O)CH=CHNHCOCH₃0.20.1
Derivative 1 -SCH₂CH₂NHCOCH₃0.10.1
Derivative 2 -S(O)CH₂CH₂NHCOCH₃0.780.2
Derivative 3 -SCH=CHNHCHO0.390.2
Derivative 4 -SCH₂CH₂NHCHO0.10.05
Derivative 5 -SCH₂CH₂NH₂0.20.1
This compound -SO₂CH=CHNHCOCH₃Generally less active than Carpetimycin AGenerally less active than Carpetimycin A

*Data for Carpetimycin A and its derivatives are adapted from Natsugari et al., 1983. The activity of this compound is qualitatively described as being 8 to 64 times less than that of Carpetimycin A[1].

Structural Insights from Comparative Data:

  • Oxidation State of Sulfur: The sulfoxide of Carpetimycin A is generally associated with higher antibacterial activity compared to the sulfone of this compound.[1]

  • Saturation of the C-2 Side Chain: Saturation of the vinyl group in the C-2 side chain (Derivative 1 vs. Carpetimycin A) can maintain or slightly improve activity against some strains.

  • Nature of the Acyl Group: Modification of the N-acetyl group to a formyl group (Derivative 3 and 4) or its complete removal to a free amine (Derivative 5) significantly impacts the antibacterial spectrum, with the free amine showing potent activity, particularly against Pseudomonas aeruginosa.

  • C-6 Side Chain Stereochemistry: The cis-configuration of the C-6 side chain is crucial for potent antibacterial activity. The corresponding trans-isomers exhibit a significant loss of activity.

β-Lactamase Inhibitory Activity

A significant advantage of carpetimycins is their ability to inhibit a broad range of β-lactamases, the primary mechanism of resistance to β-lactam antibiotics in many bacteria. This inhibitory activity can restore the efficacy of other β-lactam antibiotics when used in combination.

Carpetimycins A and B have been shown to be potent inhibitors of both penicillinases and cephalosporinases.[1] The 6-(1-hydroxyethyl) side chain is a key determinant of this inhibitory activity. While specific IC₅₀ values for a wide range of derivatives are not extensively documented in publicly available literature, the general trend indicates that structural modifications at the C-2 position that enhance antibacterial activity often correlate with potent β-lactamase inhibition.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented are typically determined using the agar dilution method or broth microdilution method.

Agar Dilution Method:

  • Preparation of Antibiotic Plates: A series of agar plates containing two-fold serial dilutions of the test compound are prepared. Mueller-Hinton agar is the standard medium for non-fastidious bacteria.

  • Inoculum Preparation: Bacterial strains are grown overnight and then diluted to a standardized concentration, typically 10⁴ Colony Forming Units (CFU) per spot.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

β-Lactamase Inhibition Assay

The ability of carpetimycins and their derivatives to inhibit β-lactamase activity can be assessed using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin.

  • Enzyme and Inhibitor Preparation: A solution of purified β-lactamase and various concentrations of the test inhibitor are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together for a specific period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate, nitrocefin.

  • Spectrophotometric Monitoring: The hydrolysis of nitrocefin results in a color change that can be monitored by measuring the increase in absorbance at a specific wavelength (e.g., 482 nm) over time.

  • Calculation of Inhibition: The rate of hydrolysis in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to determine the percentage of inhibition. The IC₅₀ value, the concentration of inhibitor required to achieve 50% inhibition, can then be calculated.

Logical Workflow for SAR Evaluation

The following diagram illustrates the general workflow for the structural activity relationship evaluation of this compound and its derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start This compound Scaffold modification Modification of C-2 and C-6 Side Chains start->modification Design derivatives Library of Derivatives modification->derivatives Synthesize mic_test MIC Determination (Antibacterial Activity) derivatives->mic_test bl_test β-Lactamase Inhibition Assay derivatives->bl_test data_table Quantitative Data Table (MIC, IC50) mic_test->data_table bl_test->data_table sar_analysis SAR Analysis data_table->sar_analysis sar_analysis->modification Iterative Design

Caption: Workflow for SAR evaluation of this compound derivatives.

Conclusion and Future Perspectives

The structural activity relationship of this compound and its analogs highlights the critical role of the C-2 and C-6 side chains in determining their antibacterial potency and spectrum. While Carpetimycin A generally exhibits greater activity, the exploration of various substituents at the C-2 position of the carpetimycin scaffold has revealed pathways to enhance activity, particularly against challenging pathogens like Pseudomonas aeruginosa. The potent β-lactamase inhibitory activity of this class of carbapenems further underscores their therapeutic potential.

Future research should focus on the synthesis and evaluation of a broader and more diverse library of this compound derivatives. A deeper understanding of the interactions between these derivatives and their target PBPs, as well as with various β-lactamases at a molecular level, will be instrumental in the rational design of new, more effective carbapenem antibiotics. The continued exploration of this chemical space holds promise for combating the ever-growing threat of antibiotic resistance.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal Procedures for Carpetimycin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, including potent antibiotics like Carpetimycin B, is a critical component of this responsibility. Adherence to established disposal protocols not only ensures a safe laboratory environment but also mitigates the risk of environmental contamination and the development of antibiotic resistance.

Core Principles for this compound Disposal

All forms of this compound waste, including stock solutions, contaminated media, and solid materials, should be treated as hazardous chemical waste.[2] The cardinal rule is to avoid drain disposal for any hazardous chemical.[5][6] Instead, all this compound waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][5][7]

Key Disposal Steps:

  • Segregation and Collection: At the point of generation, segregate this compound waste from other waste streams.[3] Use designated, properly labeled, and leak-proof containers for collection.[3][7] Ensure containers are compatible with the chemical nature of the waste.[7]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and any other components of the waste mixture.[5][7]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5] Ensure that incompatible chemicals are not stored together.[3]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal.[5]

Disposal Procedures for Different Forms of this compound Waste

The specific handling and disposal method for this compound will vary depending on its form. The following table summarizes the recommended procedures:

Waste FormRecommended Disposal Procedure
Stock Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not autoclave or pour down the drain. [2] Arrange for disposal through your institution's EHS program.
Contaminated Media Treat as hazardous chemical waste.[2] Collect in a sealed, labeled container for disposal via EHS. Autoclaving is generally not a reliable method for destroying antibiotics and should not be used as the sole means of disposal unless specifically approved by your institution's EHS for this class of compounds.[2]
Contaminated Solid Waste (e.g., pipette tips, gloves, culture plates)Place in a designated, labeled hazardous waste container.[7] Ensure the container is sealed to prevent leakage. Arrange for disposal through your institution's EHS program.
Empty Containers Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[4] After triple-rinsing, the container may be disposed of as regular trash, but labels should be defaced.[4] Consult your institution's specific guidelines for empty container disposal.
Chemical Inactivation of Beta-Lactams

For certain applications and with institutional approval, chemical inactivation of beta-lactam antibiotics can be a preliminary step before disposal. Hydrolysis of the beta-lactam ring renders the antibiotic inactive. One documented method involves treatment with a 1 M sodium hydroxide solution.[8][9][10] However, this procedure should only be performed by trained personnel following a validated and approved protocol from their institution's EHS department. The resulting solution must still be disposed of as hazardous chemical waste.

Experimental Protocol: Chemical Hydrolysis of Beta-Lactam Antibiotics for Inactivation

Objective: To chemically inactivate this compound prior to disposal by hydrolyzing the beta-lactam ring.

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Designated hazardous waste container

Procedure:

  • Working in a well-ventilated fume hood, carefully measure the volume of the this compound waste solution.

  • Slowly add an equal volume of 1 M NaOH solution to the waste while stirring continuously.[8]

  • Allow the mixture to stir overnight at ambient temperature to ensure complete hydrolysis.[8]

  • After the reaction period, check the pH of the solution to ensure it is still basic.

  • Transfer the resulting inactivated solution to a designated hazardous waste container.

  • Label the container with the contents, including the degradation products and the final pH.

  • Arrange for disposal of the container through your institution's EHS program.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

CarpetimycinB_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type stock_solution Stock Solution waste_type->stock_solution Liquid contaminated_media Contaminated Media waste_type->contaminated_media Liquid solid_waste Contaminated Solid Waste waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect_hw Collect in Labeled Hazardous Waste Container stock_solution->collect_hw contaminated_media->collect_hw solid_waste->collect_hw triple_rinse Triple Rinse Container empty_container->triple_rinse ehs_disposal Dispose via EHS Program collect_hw->ehs_disposal collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate dispose_container Dispose of Container per Institutional Guidelines triple_rinse->dispose_container collect_rinseate->collect_hw

References

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Carpetimycin B

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